molecular formula C14H15BO3 B14457740 Bis(4-methoxyphenyl)borinic acid CAS No. 73774-45-5

Bis(4-methoxyphenyl)borinic acid

Cat. No.: B14457740
CAS No.: 73774-45-5
M. Wt: 242.08 g/mol
InChI Key: ZNGBSXNRDFTNEG-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)borinic acid is a useful research compound. Its molecular formula is C14H15BO3 and its molecular weight is 242.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-methoxyphenyl)borinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methoxyphenyl)borinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73774-45-5

Molecular Formula

C14H15BO3

Molecular Weight

242.08 g/mol

IUPAC Name

bis(4-methoxyphenyl)borinic acid

InChI

InChI=1S/C14H15BO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3

InChI Key

ZNGBSXNRDFTNEG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Bis(4-methoxyphenyl)borinic Acid (CAS 73774-45-5)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes mechanistic insight, catalytic utility, and rigorous handling protocols over generic property listing.

Tunable Lewis Acid Catalysis & Bio-Orthogonal Applications

Executive Summary

Bis(4-methoxyphenyl)borinic acid (CAS 73774-45-5) is a diarylborinic acid derivative distinguished by its optimized Lewis acidity. Unlike its phenyl analog (diphenylborinic acid), the incorporation of para-methoxy groups functions as an electron-donating scaffold, attenuating the electrophilicity of the boron center. This electronic tuning is critical in organocatalysis , specifically for the regioselective functionalization of 1,2- and 1,3-diols (carbohydrates and nucleosides), where "harder" Lewis acids often lead to irreversible product inhibition. Additionally, this compound serves as a structural analog in the development of membrane-permeable modulators for cellular calcium signaling.

Chemical Architecture & Physicochemical Properties[1]

The molecule consists of a trigonal planar boron atom bonded to two 4-methoxyphenyl rings and a hydroxyl group.

PropertyData / Description
CAS Number 73774-45-5
IUPAC Name Bis(4-methoxyphenyl)borinic acid
Molecular Formula

Molecular Weight 242.08 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO, Methanol; Insoluble in Hexanes, Water (neutral pH)
Acidity (pKa) ~9.5 - 10.5 (estimated based on Ar2BOH analogs)
Stability Air-stable solid; prone to dehydration to form boroxines (anhydrides) under heat/vacuum.[1]
2.1 Electronic Tuning (The "Methoxy Effect")

The para-methoxy group (


) donates electron density into the aromatic ring and subsequently to the empty p-orbital of the boron atom via resonance.
  • Consequence: The boron center is less Lewis acidic than diphenylborinic acid.

  • Application Advantage: In catalytic cycles involving diol binding, a binding constant that is too high (hard Lewis acid) prevents catalyst turnover. The methoxy-substituted variant lowers the binding affinity slightly, facilitating the release of the product and regeneration of the catalyst.

Synthesis & Purification Protocols

Core Directive: The synthesis relies on the controlled addition of Grignard reagents to borates. The critical failure point is stoichiometry; an excess of Grignard leads to the formation of the borate anion (


 or 

), while insufficient addition leaves boronic acid impurities.
3.1 Validated Synthetic Workflow
  • Reagent Preparation: Generate 4-methoxyphenylmagnesium bromide (1.0 M in THF) from 4-bromoanisole and Mg turnings. Iodine crystal initiation is recommended.

  • Controlled Addition: Cool a solution of Trimethyl borate (

    
    , 1.0 equiv) in anhydrous THF to -78°C.
    
  • Stoichiometry: Add the Grignard reagent (2.05 equiv) dropwise over 2 hours. Note: The slight excess ensures conversion of the mono-aryl intermediate.

  • Hydrolysis (Critical Step): Warm to room temperature. Quench with 1M HCl. The acid hydrolysis converts the intermediate borinate esters into the free borinic acid.

  • Purification: Extract with Dichloromethane (DCM). Wash with brine. Recrystallize from Ethanol/Water or Hexane/DCM.

3.2 Synthesis Pathway Diagram (DOT)

SynthesisPath Start 4-Bromoanisole Mg Mg / THF (Grignard Formation) Start->Mg Grignard Ar-MgBr (2.05 equiv) Mg->Grignard Inter Intermediate Ar2-B-OMe Grignard->Inter Nucleophilic Attack (-78°C) Borate Trimethyl Borate B(OMe)3 Borate->Inter Hydrolysis Acid Hydrolysis (1M HCl) Inter->Hydrolysis Product Bis(4-methoxyphenyl)borinic acid (CAS 73774-45-5) Hydrolysis->Product Protonation

Caption: Stoichiometrically controlled Grignard synthesis of diarylborinic acids preventing triarylborane formation.

Catalytic Utility: Regioselective Diol Activation[3]

The primary application of Bis(4-methoxyphenyl)borinic acid is in the regioselective functionalization of carbohydrates and nucleosides .

4.1 Mechanism of Action

Unprotected carbohydrates possess multiple hydroxyl groups of similar reactivity. Standard alkylation yields complex mixtures.

  • Covalent Binding: The borinic acid reacts reversibly with cis-1,2-diols or 1,3-diols to form a five- or six-membered borinate ester .[2]

  • Activation: The oxygen atoms in the borinate ester are activated due to the formation of an "ate" complex (anionic boron) upon treatment with a base, or via polarization of the B-O bond.

  • Regioselectivity: The steric bulk of the aryl rings and the geometric constraints of the ring system direct the incoming electrophile (e.g., alkyl halide, acyl chloride) to a specific oxygen atom.

4.2 Why CAS 73774-45-5?

As established by Taylor et al., the stability of the borinate intermediate is paramount.

  • If Stability is Low: Background reaction (non-selective) dominates.

  • If Stability is Too High: The catalyst does not turn over.

  • The Sweet Spot: Bis(4-methoxyphenyl)borinic acid provides intermediate stability, often outperforming diphenylborinic acid in reactions requiring higher turnover frequencies.

4.3 Catalytic Cycle Diagram (DOT)

Catalysis Cat Catalyst (Ar2BOH) Complex Borinate Ester (Covalent Adduct) Cat->Complex -H2O Diol Substrate (Diol) Diol->Complex Transition Activated Complex Complex->Transition Activation Reagent Electrophile (R-X) + Base Reagent->Transition Transition->Cat Catalyst Regeneration Product Regioselective Product Transition->Product Product Release

Caption: Organocatalytic cycle for the regioselective functionalization of diols via borinate ester intermediates.

Biological & Medicinal Implications[3][5]
5.1 Calcium Signaling Modulation

Bis(4-methoxyphenyl)borinic acid is structurally related to 2-APB (2-Aminoethoxydiphenyl borate) , a widely used inhibitor of IP3 receptors and TRP channels.

  • Research Utility: It is used in Structure-Activity Relationship (SAR) studies to determine the role of the "N->B" coordinate bond found in 2-APB. Since CAS 73774-45-5 lacks the amine side chain, it serves as a negative control or a probe to isolate the effects of the diarylboron moiety itself on membrane permeability and channel gating.

5.2 Bio-Orthogonal Sensing

The compound forms reversible covalent bonds with saccharides (glucose, ribose).

  • Fluorescence: While the methoxy group is not strongly fluorescent, this borinic acid can be conjugated with fluorophores. The binding event with a sugar alters the electronics (breaking/forming PET pathways), enabling its use as a glucose sensor .

Handling, Stability, and Analytics
6.1 Storage and Stability
  • Dehydration: Upon prolonged storage under vacuum or high heat, 73774-45-5 may dehydrate to form the boroxine (trimer anhydride). This is reversible upon exposure to moisture or during the reaction setup.

  • Oxidation: While relatively stable, long-term exposure to air/light can lead to C-B bond oxidation (producing 4-methoxyphenol). Store at 4°C under Argon.

6.2 Analytical Verification
  • 1H NMR (CDCl3): Look for the characteristic methoxy singlet (~3.8 ppm) and the aromatic doublets.

  • 11B NMR: This is the diagnostic standard.

    • Tricoordinate (Free Acid): ~45 ppm (broad).

    • Tetracoordinate (Complexed): ~5-10 ppm (sharp).

    • Note: A shift from 45 ppm to 10 ppm upon addition of a diol confirms active complexation.

References
  • Taylor, M. S. (2019). "Borinic acid catalysis." Chemical Society Reviews, 48, 2927-2946.

  • Dimitrijević, E., & Taylor, M. S. (2013). "Organoboron Acids as Catalysts for the Regioselective Functionalization of Carbohydrates." Chemical Science, 4, 3298-3303.

  • Lippincott, C. K., et al. (2018). "Recent development of boronic acid-based fluorescent sensors." RSC Advances.

  • MDPI Review. (2020). "Recent Advances in the Synthesis of Borinic Acid Derivatives." Molecules.

Sources

An In-depth Technical Guide to Bis(4-methoxyphenyl)borinic Acid and 4-Methoxyphenylboronic Acid: Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds are foundational pillars in modern synthetic chemistry, enabling the construction of complex molecular architectures essential for drug discovery and materials science. Among this class, boronic acids and their derivatives are paramount, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison between two structurally related yet functionally distinct reagents: 4-methoxyphenylboronic acid and bis(4-methoxyphenyl)borinic acid. We will dissect their fundamental structural and electronic differences, explore the profound implications for their reactivity and stability, and detail their applications with field-proven experimental insights. This document serves as a comprehensive resource for scientists aiming to strategically select and effectively utilize these powerful synthetic tools.

The Fundamental Distinction: One versus Two Carbon-Boron Bonds

At the core of the functional differences between 4-methoxyphenylboronic acid and bis(4-methoxyphenyl)borinic acid lies the number of organic groups covalently bonded to the boron atom.

  • Boronic Acids (R-B(OH)₂): These compounds feature one carbon-boron bond. 4-Methoxyphenylboronic acid is a classic example, where a single 4-methoxyphenyl group is attached to a dihydroxyboryl functional group.[1] Boronic acids are widely used in organic chemistry as building blocks, most notably in the Suzuki-Miyaura coupling reaction.[1][2]

  • Borinic Acids (R₂-B-OH): These compounds possess two carbon-boron bonds. In bis(4-methoxyphenyl)borinic acid, two 4-methoxyphenyl groups are bonded to a hydroxyboryl group. This seemingly subtle difference dramatically alters the steric and electronic environment around the boron center.

This structural disparity is the primary determinant of their distinct chemical behaviors, influencing everything from Lewis acidity to reactivity in catalytic cycles.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X      L₂ oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar'      L₂ transmetalation->pd2_diaryl reductive_elim Reductive Elimination pd2_diaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product arx Ar-X arx->oxidative_add boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., CO₃²⁻) base->boronate boronate->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, general method for the coupling of 4-methoxyphenylboronic acid with an aryl bromide. [3] Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol) [4]* Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Ethanol (1 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Causality: The use of a flame-dried flask and subsequent inert atmosphere (Nitrogen or Argon) is critical. Pd(0) species are oxygen-sensitive, and failure to exclude oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts. [5]2. Solvent Addition: Add the toluene, ethanol, and degassed water.

    • Causality: A biphasic solvent system is often optimal. Toluene solubilizes the organic components and the catalyst, while water is essential for dissolving the inorganic base (K₂CO₃). Ethanol can act as a co-solvent to improve mutual solubility. Degassing the water (e.g., by sparging with N₂) is another measure to minimize oxygen.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. [6]5. Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Niche Applications and Unique Reactivity: Bis(4-methoxyphenyl)borinic Acid

While less common than their boronic acid counterparts, borinic acids and their derivatives possess unique properties that make them valuable in specific, advanced applications. Their increased steric bulk and altered electronics open doors to alternative reactivity.

Borinic Acids in PET Imaging

A significant application area for boron-containing compounds is in Positron Emission Tomography (PET), a powerful diagnostic imaging technique. [7]PET requires the incorporation of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into a tracer molecule. [8]

  • Precursors for Radiolabeling: Boronic acids and their esters are often used as precursors for late-stage radiofluorination. [8]The C-B bond can be efficiently converted to a C-¹⁸F bond, often via copper-mediated methods.

  • Boramino Acids for Enhanced Targeting: A novel approach involves creating "boramino acids," where the carboxylic acid group of an amino acid is replaced with a trifluoroborate (-BF₃⁻) or a related group. [9][10]Since cancer cells often exhibit upregulated amino acid transport, these mimics can act as highly specific tracers. [9]* Role of Bis-aryl Borinic Acids: While direct applications of bis(4-methoxyphenyl)borinic acid in PET are less documented, the underlying chemistry is relevant. The stability of the boron center is crucial. Borinic acids, being less prone to protodeboronation than some boronic acids, could offer advantages in developing stable precursors for complex tracers. The two aryl groups provide a scaffold that could be functionalized for specific biological targeting.

PET_Workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_application Application boron_reagent Borinic Acid Derivative (e.g., Ar₂B-OR) functionalization Functionalization for Biological Targeting boron_reagent->functionalization labeling_reaction Copper-Mediated Radiofluorination functionalization->labeling_reaction Stable Precursor f18_source [¹⁸F]Fluoride f18_source->labeling_reaction pet_tracer ¹⁸F-Labeled PET Tracer (Ar-¹⁸F) labeling_reaction->pet_tracer Purification imaging PET Imaging in Patient pet_tracer->imaging

Caption: Conceptual workflow for developing a PET tracer using a borinic acid precursor.

Potential in Alternative Coupling Reactions

The distinct nature of borinic acids may allow them to participate in or favor different catalytic pathways compared to boronic acids.

  • Reduced Homocoupling: In Suzuki couplings, an undesired side reaction is the homocoupling of two boronic acid molecules. [5]The increased steric hindrance from the two aryl groups in a borinic acid could potentially disfavor this pathway, leading to cleaner reactions under certain conditions.

  • Transmetalation without Base? While the base-activated boronate pathway is dominant for boronic acids, some studies suggest boronic esters can transmetalate directly. [11]The electronic properties of borinic acids might allow for direct transmetalation under specific catalytic conditions, potentially enabling couplings with base-sensitive substrates where boronic acids would fail.

Strategic Selection: Boronic vs. Borinic Acid

Choosing the right reagent is a critical decision based on the specific synthetic challenge.

ScenarioRecommended ReagentRationale
Standard Biaryl Synthesis (Suzuki) 4-Methoxyphenylboronic Acid Commercially available, extensively documented, high reactivity, and cost-effective. [12][13]Its behavior is well-understood and protocols are robust. [3]
Coupling with Base-Sensitive Substrates Bis(4-methoxyphenyl)borinic Acid (or its ester) Potentially allows for coupling under base-free or milder base conditions, preserving sensitive functional groups. This is an area of active research.
Minimizing Homocoupling Side Products Bis(4-methoxyphenyl)borinic Acid The steric bulk of the two aryl groups can kinetically disfavor the homocoupling pathway compared to the desired cross-coupling.
Development of Novel PET Tracers Both, but with different roles Boronic acids are the standard for established radiofluorination. [8]Borinic acids offer a scaffold for developing novel, potentially more stable, or sterically defined precursors for advanced imaging agents.
Drug Discovery Scaffolding Both Boronic acids are workhorses for building molecular diversity. [14]Borinic acids can serve as unique, rigid linkers or introduce specific steric demands to probe protein binding pockets. The stability of the C-B bond is a key consideration, with some boronic acids showing susceptibility to oxidation. [15]

Conclusion and Future Outlook

While 4-methoxyphenylboronic acid remains the undisputed workhorse for introducing the 4-methoxyphenyl moiety in routine synthesis, bis(4-methoxyphenyl)borinic acid represents a tool for more specialized and nuanced chemical challenges. The fundamental difference—one versus two carbon-boron bonds—cascades into significant variations in Lewis acidity, steric hindrance, and ultimately, reactivity.

For the drug development professional, understanding these differences is not merely academic. It informs the strategic design of synthetic routes, enables the troubleshooting of complex reactions, and opens new avenues for creating novel molecular entities. As the demand for more sophisticated and metabolically stable therapeutics grows, the unique properties of less common reagents like borinic acids will undoubtedly be further exploited, particularly in fields like targeted radiopharmaceuticals and the synthesis of sterically congested molecules. The continued exploration of their reactivity will undoubtedly expand the synthetic chemist's toolkit, enabling innovations in medicine and materials science.

References

  • Boronic acid - Wikipedia.
  • Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem, NIH.
  • 4-Methoxyphenylboronic acid - High purity. Georganics.
  • Boronic acid. chemeurope.com.
  • CAS 5720-07-0: 4-Methoxyphenylboronic acid. CymitQuimica.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • Correlation between pKa values of boronic acids 1–6 and the Hammett...
  • Suzuki Coupling. Organic Chemistry Portal.
  • 4-Methoxyphenylboronic acid | 5720-07-0. ChemicalBook.
  • PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Molecules.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Boron Amino Acid Mimetics for PET Imaging of Cancer. NIH.
  • Boron-Containing Pharmacophore. MIT Technology Licensing Office.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • A bis-boron boramino acid PET tracer for brain tumor diagnosis. PubMed.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
  • Exploring the Versatility of 4-Methoxyphenylboronic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO., LTD.
  • Scientists Expand PET Imaging Options Through Simpler Chemistry. University of Arizona Health Sciences.

Sources

Lewis Acidity & Catalytic Utility of Electron-Rich Diarylborinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Lewis acidity, synthesis, and catalytic utility of electron-rich diarylborinic acids.

Technical Guide for Research & Development

Executive Summary

Electron-rich diarylborinic acids (e.g., bis(4-methoxyphenyl)borinic acid) represent a specialized class of organoboron compounds where the electrophilicity of the boron center is attenuated by electron-donating groups (EDGs). Unlike their electron-deficient counterparts (e.g., fluoroarylboranes) which are aggressive Lewis acids used for frustration-based activation, electron-rich diarylborinic acids occupy a "Goldilocks" zone of acidity. This intermediate acidity renders them uniquely effective as reversible covalent catalysts for the regioselective functionalization of carbohydrates and diols. This guide explores their electronic structure, quantifies their acidity via the Gutmann-Beckett method, and details their synthesis and application in drug development workflows.

Part 1: Electronic Structure & Lewis Acidity

The core reactivity of diarylborinic acids (


) stems from the empty 

-orbital on the boron atom, which confers Lewis acidity. However, this acidity is heavily modulated by the electronic nature of the aryl substituents.
The Paradox of Electron-Richness

In classical Lewis acid catalysis, high electrophilicity is often desired. However, for reversible covalent catalysis (e.g., binding to a diol), the bond must be labile enough to allow catalytic turnover.

  • 
    -Donation:  Substituents like methoxy (-OMe) or amino (-NR2) groups on the aryl ring donate electron density into the aromatic 
    
    
    
    -system, which can overlap with the empty boron
    
    
    -orbital (p-
    
    
    conjugation).
  • Result: This donation raises the energy of the LUMO at boron, decreasing its Lewis acidity compared to diphenylborinic acid or electron-poor variants (e.g., bis(pentafluorophenyl)borinic acid).

  • Stability: This attenuation prevents irreversible complexation with substrates and enhances stability against protodeboronation (hydrolysis of the C-B bond), a common failure mode in drug synthesis.

Quantitative Assessment: The Gutmann-Beckett Method

To rigorously quantify the Lewis acidity of these species, the Gutmann-Beckett method is the industry standard. It utilizes triethylphosphine oxide (TEPO) as a


P NMR probe.[1]

Methodological Principle: The oxygen of TEPO binds to the boron center. The magnitude of the


P NMR chemical shift change (

) correlates linearly with the Lewis acidity.
Compound ClassSubstituent EffectApprox. Acceptor Number (AN)Catalytic Profile
Electron-Poor

(EWG)
> 75Aggressive; Hydride abstraction
Neutral

~ 50-60General purpose
Electron-Rich

< 45 Mild; Regioselective Diol Activation

Part 2: Catalytic Application – Regioselective Functionalization

The primary utility of electron-rich diarylborinic acids lies in the Taylor Reaction : the site-selective alkylation, acylation, or sulfonylation of polyols (carbohydrates).

Mechanism of Action
  • Reversible Binding: The borinic acid reacts with a cis-1,2-diol moiety on a carbohydrate to form a five-membered borinate ester .

  • Activation: This esterification increases the acidity of the diol protons or distorts the sugar ring, enhancing the nucleophilicity of one specific oxygen atom (often the equatorial oxygen).

  • Turnover: Because the borinic acid is electron-rich, the B-O bond is not overly strong, allowing the product to hydrolyze readily and regenerate the catalyst.

Diagram: Catalytic Cycle (Taylor Reaction)

The following diagram illustrates the regioselective activation of a glycoside using a diarylborinic acid catalyst.

G Start Carbohydrate Diol (Substrate) Complex Cyclic Borinate Ester (Intermediate) Start->Complex - H2O (Reversible Binding) Catalyst Electron-Rich Diarylborinic Acid (Ar2BOH) Catalyst->Complex Coordination Product Regioselective Product Complex->Product + R-X (Regioselective Attack) Reagent Electrophile (R-X) (e.g., Benzyl Bromide) Reagent->Complex Product->Catalyst + H2O (Hydrolysis/Turnover)

Caption: Catalytic cycle for the regioselective functionalization of diols via a borinate ester intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of Bis(4-methoxyphenyl)borinic Acid

This protocol yields high-purity catalyst suitable for carbohydrate functionalization.

Reagents:

  • 4-Bromoanisole (20.0 mmol)

  • Magnesium turnings (22.0 mmol)

  • Trimethyl borate (10.0 mmol)

  • THF (Anhydrous), HCl (1M), Hexanes/Ethyl Acetate.

Step-by-Step Workflow:

  • Grignard Formation: In a flame-dried Schlenk flask under Argon, activate Mg turnings with iodine. Add 4-bromoanisole in THF dropwise to maintain reflux. Stir for 1 hour to form (4-methoxyphenyl)magnesium bromide.

  • Boron Addition: Cool the Grignard solution to 0°C. Add Trimethyl borate (0.5 equivalents relative to Grignard) dropwise. Critical: The 2:1 stoichiometry is essential to favor the diaryl species over the mono- or tri-aryl species.

  • Equilibration: Warm to room temperature and stir for 12 hours.

  • Hydrolysis: Quench with 1M HCl (aqueous) and stir vigorously for 1 hour. This hydrolyzes the intermediate borinate ester (

    
    ) to the borinic acid (
    
    
    
    ).
  • Purification: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    . Recrystallize from Hexanes/EtOAc to obtain white crystals.
    
Protocol B: Gutmann-Beckett Acidity Measurement

Reagents:

  • Sample Borinic Acid (0.05 mmol)

  • Triethylphosphine oxide (TEPO) (0.05 mmol)

  • Deuterated Solvent (

    
     or 
    
    
    
    )

Procedure:

  • Dissolve the borinic acid and TEPO in the deuterated solvent inside an NMR tube.

  • Acquire a

    
    P NMR spectrum (proton-decoupled).
    
  • Calculation:

    
    
    
    • 
      : Chemical shift of the TEPO-Borinic acid complex.
      
    • 
      : Chemical shift of free TEPO in hexane.
      
  • Interpretation: A lower shift (relative to

    
    ) confirms the electron-donating effect of the methoxy groups.
    

Part 4: Synthesis & Validation Workflow

The following diagram outlines the logical flow from synthesis to validation of the catalyst.

Workflow Syn Grignard Synthesis (2:1 ArMgBr : B(OMe)3) Hydro Acidic Hydrolysis (Target: Ar2BOH) Syn->Hydro Valid Validation Point: 11B NMR & Mass Spec Hydro->Valid Valid->Syn Fail (Triaryl impurity) AcidTest Gutmann-Beckett (31P NMR w/ TEPO) Valid->AcidTest Pass App Catalytic Trial (Glycoside Alkylation) AcidTest->App Confirmed AN < 50

Caption: Workflow for the synthesis, validation, and application of electron-rich diarylborinic acids.

References

  • Regioselective Activation of Glycosyl Acceptors by a Diarylborinic Acid-Derived Catalyst Source: Journal of the American Chemical Society [Link][2][3]

  • Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives Source: Journal of the American Chemical Society [Link][4]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Chemistry - A European Journal [Link]

  • Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes Source: Chemical Communications [Link]

  • Photoredox/Diarylborinic Acid Catalyzed Selective C–H Alkylation of Carbohydrates Source: Organic Letters (via Semantic Scholar) [Link]

Sources

Stability of bis(4-methoxyphenyl)borinic acid vs phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

<A Technical Guide to the Comparative Stability of Bis(4-methoxyphenyl)borinic Acid and Phenylboronic Acid in Drug Development

Executive Summary

Boron-containing compounds, particularly boronic acids and their derivatives, are increasingly vital in medicinal chemistry. Phenylboronic acid has long been a foundational building block, while diarylborinic acids like bis(4-methoxyphenyl)borinic acid are emerging as promising pharmacophores. A critical parameter governing their utility in drug development is chemical stability. This guide provides an in-depth technical analysis of the comparative stability of bis(4-methoxyphenyl)borinic acid and phenylboronic acid. We explore the fundamental principles governing their degradation, offer detailed protocols for stability assessment, and present a comparative analysis to inform researchers, scientists, and drug development professionals on the nuances of handling and developing these important molecular entities.

The Expanding Role of Boronic and Borinic Acids in Medicinal Chemistry

The utility of boronic acids in pharmaceutical and material sciences stems from their capacity to form reversible covalent bonds with nucleophiles like 1,2- and 1,3-diols.[1] This unique reactivity has been exploited in various applications, including drug delivery and diagnostics.[2] Phenylboronic acid is a well-established and extensively studied compound in this class.[3] More recently, diarylborinic acids have garnered attention for their distinct chemical properties. Understanding the chemical stability of these compounds is paramount, as instability can lead to loss of efficacy, formation of impurities, and challenges in formulation and storage.[4]

Foundational Principles of Boronic and Borinic Acid Stability

The stability of boronic and borinic acids is influenced by a combination of electronic and steric factors, as well as their susceptibility to various degradation pathways under different environmental conditions.

Electronic and Steric Effects

The electron density at the boron center is a key determinant of stability. Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boronic acid, which can influence its reactivity and stability.[5] Conversely, electron-donating groups can modulate stability by affecting the propensity for degradation. For instance, studies have shown that arylboronic acids with electron-donating groups can exhibit different reaction kinetics in protodeboronation compared to those with electron-withdrawing groups.[6]

Key Degradation Pathways

Several degradation pathways are common to boronic and borinic acids:

  • Oxidative Decomposition (Deboronation): This is a significant concern, especially in biological systems where reactive oxygen species (ROS) are present.[1][7] The oxidation of boronic acids, such as by hydrogen peroxide, leads to the formation of an alcohol (phenol in the case of phenylboronic acid) and boric acid.[3][8] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the carbon atom from boron to oxygen.[7][8]

  • Protodeboronation: This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[9] It is a known side reaction in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[9][10] The propensity for protodeboronation is highly dependent on factors like pH and the nature of the organic substituent.[9][11] Both acid- and base-catalyzed mechanisms have been described.[9]

  • Trimerization (for boronic acids): Phenylboronic acid can undergo reversible dehydration to form a cyclic trimer known as a boroxine.[12] This equilibrium is favored in anhydrous solvents.

Impact of Environmental Factors

The stability of these compounds is significantly affected by:

  • pH: The speciation of boronic acids is pH-dependent. Under basic conditions, they can form boronate anions, which can have different reactivity and stability profiles.[9][11]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[13][14]

  • Solvent: The choice of solvent can influence degradation rates and pathways.

  • Light: Photolytic degradation can occur, particularly in compounds with chromophores that absorb UV or visible light.[14]

Comparative Stability Analysis: Bis(4-methoxyphenyl)borinic Acid vs. Phenylboronic Acid

Phenylboronic Acid: The Benchmark

Phenylboronic acid is known to be hydrolytically stable in neutral aqueous media but can undergo slow protodeboronation in acidic or basic conditions.[12] It is also susceptible to oxidation by strong oxidants like hydrogen peroxide, yielding phenol.[12] Under ambient laboratory conditions, it is generally stable towards air oxidation.[12]

Bis(4-methoxyphenyl)borinic Acid: A Closer Look

Bis(4-methoxyphenyl)borinic acid possesses two aryl groups attached to the boron atom. The methoxy groups are electron-donating, which can influence the electronic properties of the boron center and the aromatic rings. While specific, detailed stability studies on this exact molecule are not abundant in the readily available literature, we can infer its likely stability based on general principles. The presence of two aryl groups may offer some steric hindrance around the boron atom, potentially slowing down certain degradation reactions compared to the single aryl group in phenylboronic acid. Furthermore, the electron-donating nature of the methoxy groups could impact its susceptibility to protodeboronation and oxidation.

Head-to-Head Comparison
PropertyPhenylboronic AcidBis(4-methoxyphenyl)borinic AcidRationale for Differences
Structure C₆H₅B(OH)₂(CH₃OC₆H₄)₂BOHMonophenyl vs. diphenyl substitution on boron.
Key Degradation Pathways Protodeboronation, Oxidation, Trimerization[9][12]Protodeboronation, OxidationTrimerization to a boroxine is not possible for borinic acids.
Influence of Substituents Unsubstituted phenyl ring.Two para-methoxy groups (electron-donating).Methoxy groups increase electron density on the aryl rings.
Predicted Oxidative Stability Susceptible to oxidation by ROS.[1][7]Potentially different susceptibility due to electronic effects.Electron-donating groups might modulate the stability of intermediates in the oxidation pathway.
Predicted Protodeboronation Occurs under acidic or basic conditions.[12]Susceptibility will depend on reaction conditions.Electron-donating groups can influence the rate of protodeboronation.[6]

Experimental Protocols for Stability Assessment

To rigorously evaluate and compare the stability of these two compounds, a forced degradation study is essential.[13][15] Such studies intentionally stress the molecule to identify potential degradation products and pathways.[16][17]

Forced Degradation Studies: A Workflow

A typical workflow for a forced degradation study involves subjecting the compound to various stress conditions and analyzing the resulting samples over time.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_input Test Articles Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis (Quantify parent, detect degradants) Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC NMR NMR Spectroscopy (Structure elucidation of degradants) HPLC->NMR PBA Phenylboronic Acid Solution PBA->Acid PBA->Base PBA->Oxidative PBA->Thermal PBA->Photo BMPBA Bis(4-methoxyphenyl)borinic Acid Solution BMPBA->Acid BMPBA->Base BMPBA->Oxidative BMPBA->Thermal BMPBA->Photo

Caption: Workflow for a comparative forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare stock solutions of phenylboronic acid and bis(4-methoxyphenyl)borinic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Stress: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Store the solid compounds in an oven at 80°C.

    • Photolytic Stress: Expose the solutions and solid samples to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Neutralize acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Analytical Methodology for Quantitation

A robust analytical method is crucial for accurately assessing stability.

5.2.1 High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A time-gradient elution from 95% A to 95% B over a suitable duration (e.g., 20 minutes) to ensure separation of all species.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both parent compounds and potential degradants absorb (e.g., 254 nm). Mass spectrometry (MS) can be coupled to the HPLC for identification of degradant masses.

5.2.2 NMR Spectroscopy for Structural Elucidation of Degradants

For any significant degradation products observed, preparative HPLC can be used for isolation, followed by NMR spectroscopy to elucidate their structures.

Mechanistic Insights and Practical Implications

The structural differences between phenylboronic acid and bis(4-methoxyphenyl)borinic acid are expected to result in different stability profiles. The two electron-donating methoxy groups in bis(4-methoxyphenyl)borinic acid increase the electron density on the phenyl rings. This could potentially make the C-B bond more susceptible to electrophilic attack in acid-catalyzed protodeboronation.[6] Conversely, the increased steric bulk of the two aryl groups might provide some kinetic stability against certain degradation pathways.

For drug development, these differences have significant implications:

  • Storage and Handling: The more stable compound will have less stringent storage requirements.

  • Formulation: The choice of excipients and pH of the formulation will need to be carefully considered based on the degradation profile of the active pharmaceutical ingredient (API).

  • In Vivo Performance: The metabolic stability of the compound can be influenced by its susceptibility to oxidative degradation.[1]

Conclusion: Guiding Principles for Boron-Based Drug Development

This guide has outlined the key factors influencing the stability of phenylboronic acid and bis(4-methoxyphenyl)borinic acid. While phenylboronic acid serves as a well-understood benchmark, the stability of diarylborinic acids like bis(4-methoxyphenyl)borinic acid must be experimentally determined for each specific application. The electron-donating methoxy groups and the diaryl structure of the latter suggest a stability profile that will differ from phenylboronic acid. A thorough understanding of these differences through rigorous forced degradation studies is essential for the successful development of robust and effective boron-based therapeutics.

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An In-Depth Technical Guide to the Synthesis and Application of B,B-bis(4-methoxyphenyl)borinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, organoboron compounds are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] While boronic acids [RB(OH)₂] have been extensively studied and utilized, their structural cousins, borinic acids [R₂B(OH)], represent a class of reagents with unique properties and significant, albeit less explored, potential.[1] Borinic acids possess two organic substituents attached to the boron center, which enhances their Lewis acidity compared to boronic acids and alters their reactivity profile.[1] These compounds are valuable in cross-coupling reactions, catalysis, and medicinal chemistry.[1][2]

This technical guide focuses specifically on the synthesis of B,B-bis(4-methoxyphenyl)borinic acid and its derivatives. The bis(4-methoxyphenyl) motif is a common scaffold in pharmacologically active molecules and materials science, making the efficient synthesis of its borinic acid derivative a topic of considerable interest for researchers and drug development professionals. This document provides a detailed exploration of the foundational synthetic principles, step-by-step experimental protocols, and key applications, grounded in authoritative scientific literature.

Section 1: Foundational Principles of Diarylborinic Acid Synthesis

The most direct and widely employed strategy for synthesizing symmetrical diarylborinic acids, such as B,B-bis(4-methoxyphenyl)borinic acid, is the sequential nucleophilic addition of two equivalents of an aryl organometallic reagent to an electrophilic boron center.[1][2] The success of this methodology hinges on a nuanced understanding of the interplay between the organometallic nucleophile, the boron electrophile, and the reaction conditions.

The Nucleophilic Addition Pathway

The core of the synthesis involves the reaction of an organometallic reagent, typically a Grignard reagent (ArMgX) or an organolithium species (ArLi), with a suitable boron-containing substrate.[1] The carbanionic character of the aryl group facilitates a nucleophilic attack on the electron-deficient boron atom. The key challenge is to control the stoichiometry of this addition. The reaction proceeds through a mono-alkoxylated or halogenated borane intermediate, which then reacts with a second equivalent of the organometallic reagent. Preventing a third addition, which would lead to the formation of a triarylborane, is critical for achieving a high yield of the desired diarylborinic acid.[3]

Choice of Boron Electrophile: Trialkyl Borates vs. Boron Trihalides

The selection of the boron electrophile is a critical decision that influences reaction efficiency and substrate scope.

  • Trialkyl Borates (e.g., B(O-iPr)₃, B(OMe)₃): Trialkyl borates are common, inexpensive, and relatively mild boron electrophiles.[4] The use of sterically hindered borates, such as triisopropyl borate, is a well-established strategy to minimize the undesired third addition of the organometallic reagent.[3] The bulky isopropoxy groups sterically shield the boron center after the second addition, making the formation of the borinic ester intermediate more favorable than the triarylborane. However, these reagents are less reactive, which can be problematic for less nucleophilic organometallic partners or sterically hindered aryl groups.[2]

  • Boron Trihalides (e.g., BCl₃, BF₃·OEt₂): Boron trihalides are significantly more reactive than trialkyl borates due to the enhanced Lewis acidity at the boron center.[1] This heightened reactivity makes them particularly suitable for synthesizing diarylborinic acids bearing electron-withdrawing groups or sterically demanding ortho-substituents.[1][2] The trade-off for this increased reactivity is often a more challenging reaction setup, frequently requiring cryogenic temperatures (-78 °C) to maintain control and prevent side reactions.

The Organometallic Reagent: Grignard vs. Organolithium
  • Grignard Reagents (ArMgX): 4-Methoxyphenylmagnesium bromide is a readily prepared and commonly used nucleophile for this transformation.[3] Grignard reactions are well-understood and generally tolerant of a range of ethereal solvents like THF or diethyl ether.[5][6] However, their reactivity can sometimes be insufficient for less reactive electrophiles, and their preparation can be sensitive to moisture and air.

  • Organolithium Reagents (ArLi): Aryllithium species, typically generated via lithium-halogen exchange from an aryl halide (e.g., 4-bromoanisole) and an alkyllithium reagent (e.g., n-BuLi or t-BuLi), are more potent nucleophiles than their Grignard counterparts.[2][7] This increased reactivity can lead to faster reaction times and higher yields, especially with less reactive borate esters. The primary drawback is the need for strictly anhydrous conditions and low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.[2]

Section 2: Synthetic Protocols for B,B-bis(4-methoxyphenyl)borinic Acid

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound. These are self-validating systems designed for reproducibility in a standard synthetic chemistry laboratory.

Protocol 1: Grignard-Based Synthesis

This protocol leverages the controlled addition of a Grignard reagent to a sterically hindered borate ester, a method optimized to favor the formation of the diarylborinic acid.[3]

Workflow Diagram: Grignard-Based Synthesis

G cluster_prep Grignard Preparation cluster_reaction Borinic Acid Formation A 4-Bromoanisole + Mg Turnings B 4-Methoxyphenyl- magnesium bromide (in THF) A->B Reflux C Triisopropyl Borate (in THF) D Boronate Complex Intermediate B->D Controlled Addition C->D:w Add Grignard at -5 to 0 °C E B,B-bis(4-methoxyphenyl)- borinic Acid D->E Acidic Workup (e.g., 1M HCl)

Caption: Workflow for Grignard-based synthesis of the target borinic acid.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • Grignard Reagent Preparation:

    • To the flask, add magnesium turnings (2.2 equivalents).

    • Add a solution of 4-bromoanisole (2.0 equivalents) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A crystal of iodine may be added to initiate the reaction.

    • Once the exothermic reaction begins, maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting dark grey solution of 4-methoxyphenylmagnesium bromide to room temperature.

  • Borylation Reaction:

    • In a separate dry, nitrogen-flushed flask, prepare a solution of triisopropyl borate (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -5 °C using an ice-salt bath.

    • Add the prepared Grignard reagent dropwise to the triisopropyl borate solution, ensuring the internal temperature does not exceed 0 °C.[3] The controlled, low temperature is crucial to prevent over-addition.

  • Reaction Quench and Workup:

    • After the addition is complete, allow the reaction mixture to stir at -5 °C for 1 hour, then warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid (HCl) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, often an oil or waxy solid, can be purified by crystallization or column chromatography. Note that diarylborinic acids are known to be difficult to crystallize and may exist in equilibrium with their anhydride form (a boroxine).[1][3]

Protocol 2: Organolithium-Based Synthesis

This protocol utilizes the higher reactivity of an organolithium reagent, which can be advantageous but requires more stringent anhydrous and low-temperature conditions.[1][2]

Workflow Diagram: Organolithium-Based Synthesis

G A 4-Bromoanisole in THF C 4-Methoxyphenyllithium (-78 °C) A->C Add (B) B n-BuLi or t-BuLi E Boronate Complex Intermediate C->E Add to (D) at -78 °C D Boron Trihalide (e.g., BCl₃) or Trialkyl Borate F B,B-bis(4-methoxyphenyl)- borinic Acid E->F Warm to RT & Hydrolyze

Caption: Workflow for organolithium-based synthesis of the target borinic acid.

Step-by-Step Methodology:

  • Apparatus Setup: Use an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a rubber septum for reagent addition via syringe, all under a nitrogen or argon atmosphere.

  • Organolithium Reagent Generation:

    • Add a solution of 4-bromoanisole (2.1 equivalents) in anhydrous THF to the flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (2.0 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.

  • Borylation Reaction:

    • In a separate dry, nitrogen-flushed flask, prepare a solution of a boron trihalide (e.g., BCl₃, 1.0 M in hexanes, 1.0 equivalent) or triisopropyl borate (1.0 equivalent) in anhydrous THF and cool to -78 °C.

    • Using a cannula, slowly transfer the freshly prepared 4-methoxyphenyllithium solution into the cold boron reagent solution.

  • Reaction Quench and Workup:

    • After the addition is complete, stir the reaction at -78 °C for 2 hours.

    • Allow the mixture to warm slowly to room temperature overnight.

    • Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.

    • Perform an extractive workup as described in Protocol 1 (Section 2.1, Step 4).

  • Purification: Purify the crude product as described in Protocol 1.

Section 3: Data Summary and Applications

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes typical outcomes for these methodologies.

ParameterProtocol 1: GrignardProtocol 2: OrganolithiumCausality & Field Insights
Boron Reagent Triisopropyl BorateBCl₃ or Triisopropyl BorateBCl₃'s higher reactivity is better matched with the potent organolithium nucleophile, often leading to cleaner conversions.[1]
Temperature -5 to 0 °C-78 °CThe high reactivity of organolithium reagents necessitates cryogenic temperatures to control the reaction rate and prevent side reactions.[2]
Typical Yield 45% - 70%60% - 85%The more defined stoichiometry and higher reactivity in the organolithium route can lead to improved yields.[2][3]
Key Advantage Operational simplicity; less stringent temperature control.Higher yields; effective for less reactive substrates.The Grignard method is often preferred for initial scale-up due to less demanding equipment requirements.[3]
Key Limitation Potential for over-addition; lower yields.Requires strict anhydrous conditions and cryogenic temperatures.Functional group tolerance can be lower with the highly basic/nucleophilic organolithium reagents.[2]
Application in Suzuki-Miyaura Cross-Coupling

B,B-bis(4-methoxyphenyl)borinic acid and its derivatives are competent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[8][9] While boronic acids are more common, borinic acids can be used directly to form biaryl structures. This is particularly useful in drug discovery workflows where a one-pot synthesis and coupling procedure can significantly streamline the path to complex molecules, avoiding the isolation of potentially unstable intermediates.[3][10][11]

Reaction Scheme: One-Pot Synthesis and Suzuki Coupling

G A 4-Anisyl-MgBr + B(O-iPr)₃ B [B,B-bis(4-methoxyphenyl)- borinic Acid] (in situ) A->B Synthesis E 4-MeO-Ph-Ar (Coupled Product) B->E Suzuki Coupling C Aryl-Triflate (Ar-OTf) C->E D Pd(PPh₃)₄, K₂CO₃ D->E

Caption: One-pot synthesis of borinic acid followed by in situ Suzuki coupling.

A notable advantage of this one-pot approach is the ability to generate the borinic acid and use it directly in a subsequent cross-coupling reaction. For instance, after forming B,B-bis(4-methoxyphenyl)borinic acid from the Grignard reagent and triisopropyl borate, water, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and an aryl halide or triflate can be added directly to the reaction vessel.[3] Heating the mixture then drives the Suzuki-Miyaura coupling to completion, providing a highly efficient route to the desired biaryl product.[3] This strategy avoids the purification of the borinic acid, which can be challenging, and improves overall process efficiency.

Conclusion

The synthesis of B,B-bis(4-methoxyphenyl)borinic acid is a readily achievable yet nuanced process that offers access to a valuable synthetic intermediate. The choice between a Grignard-based or organolithium-based approach depends on the available equipment, desired scale, and required purity. By carefully controlling stoichiometry and temperature, researchers can reliably produce this diarylborinic acid. Its utility, particularly in streamlined, one-pot Suzuki-Miyaura coupling reactions, makes it a powerful tool for professionals in drug discovery and materials science, enabling the rapid and efficient construction of complex molecular architectures.

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  • Chemsrc. (2025). 4-Methoxyphenyl boronic acid anhydride | CAS#:7294-51-1. Chemsrc. Retrieved February 12, 2026, from [Link]

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  • PubChem. (n.d.). [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride). PubChem. Retrieved February 12, 2026, from [Link]

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Methodological & Application

Application Note: Leveraging Bis(4-methoxyphenyl)borinic Acid for Regioselective Carbohydrate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in carbohydrate chemistry, glycobiology, and medicinal chemistry.

Abstract: The selective functionalization of carbohydrates is a cornerstone of glycochemistry, yet it presents significant challenges due to the presence of multiple hydroxyl groups with similar reactivity. Traditional methods often involve laborious protection-deprotection sequences or rely on toxic reagents like organotins.[1] This guide details the application of diarylborinic acids, specifically bis(4-methoxyphenyl)borinic acid, as a powerful catalytic tool for achieving high regioselectivity in carbohydrate modifications under mild conditions. We will explore the underlying mechanism, provide field-proven protocols for acylation, sulfonylation, and glycosylation, and offer insights into optimizing these transformations for applications in drug discovery and complex oligosaccharide synthesis.

The Challenge and the Catalytic Solution

The synthesis of complex carbohydrates and glycoconjugates is frequently hampered by the need to differentiate between multiple hydroxyl groups on a sugar backbone.[2][3] The state-of-the-art has evolved from stoichiometric protecting groups to catalytic systems that can temporarily activate a specific site on a polyol. Diarylborinic acids have emerged as a superior class of catalysts that offer an efficient, non-toxic, and operationally simple alternative to legacy methods.[1][2][4] They operate through reversible covalent interactions, selectively enhancing the nucleophilicity of a single hydroxyl group within a diol motif, thereby directing the reaction of an incoming electrophile with remarkable precision.[1][5]

Mechanism of Borinic Acid-Catalyzed Diol Activation

The efficacy of diarylborinic acid catalysis is rooted in its ability to form a transient, tetracoordinate borinate ester with a 1,2- or 1,3-diol.[4] This interaction is the heart of the catalytic cycle and the source of its regioselectivity.

The Causality Behind the Selectivity:

  • Reversible Binding: The diarylborinic acid, Ar₂BOH, first reacts with a diol on the carbohydrate substrate. This reaction is most favorable with cis-diols due to the geometric preference for forming a stable five-membered (for 1,2-diols) or six-membered (for 1,3-diols) cyclic borinate ester.[1][6]

  • Formation of the Key Intermediate: In the presence of a base, this initial ester complex coordinates a Lewis base (like the solvent or the basic additive), forming a tetracoordinate borinate species.[2][4]

  • Nucleophilicity Enhancement: The formation of this tetracoordinate complex significantly increases the electron density on the coordinated oxygen atoms.[5] This enhanced electron density makes one of the hydroxyl groups substantially more nucleophilic than any of the free hydroxyls on the carbohydrate.

  • Regioselective Reaction: The activated, highly nucleophilic hydroxyl group then attacks the electrophile (e.g., an acyl chloride, sulfonyl chloride, or glycosyl donor) in what is often the turnover-limiting step of the catalytic cycle.[4]

  • Catalyst Turnover: Following the reaction, the product is released, and the diarylborinic acid catalyst is regenerated to re-enter the cycle.

The use of bis(4-methoxyphenyl)borinic acid is particularly advantageous. The electron-donating nature of the para-methoxy groups enhances the Lewis basicity of the borinate ester, which can lead to higher catalytic activity compared to diphenylborinic acid in certain reactions.[5]

Borinic_Acid_Mechanism cluster_0 Catalytic Cycle Carb Carbohydrate (with cis-diol) Intermediate Tetracoordinate Borinate Ester (Activated Complex) Carb->Intermediate + Catalyst Cat Ar₂BOH (Catalyst) Product Regioselectively Functionalized Carbohydrate Intermediate->Product + E⁺ Product->Carb Catalyst Regeneration Electrophile Electrophile (E⁺) Electrophile->Intermediate

Figure 1: Catalytic cycle for regioselective functionalization.

Core Applications and Data

Bis(4-methoxyphenyl)borinic acid and other diarylborinic acids catalyze a range of crucial transformations in carbohydrate chemistry.

A. Regioselective Acylation and Sulfonylation

This technique allows for the precise installation of protecting groups or functional moieties on a specific hydroxyl group, avoiding complex multi-step procedures. The reaction is highly efficient for monotosylation, monobenzoylation, and other acylations.[1][2][4]

Substrate ExampleElectrophileRegioselectivity (Major Product)Avg. YieldReference
Methyl 4,6-O-benzylidene-α-D-altropyranosideBenzoyl Chloride3-O-Benzoyl95%[2]
Methyl 4,6-O-benzylidene-α-D-glucopyranosideTosyl Chloride2-O-Tosyl85%[2]
1,2-O-Isopropylidene-α-D-glucofuranoseBenzoyl Chloride3-O-Benzoyl91%[1]

Table 1: Summary of borinic acid-catalyzed regioselective acylation and sulfonylation reactions.

B. Regioselective Glycosylation

Perhaps the most powerful application is in directing glycosylation reactions.[5][7][8] Here, the borinic acid catalyst activates a diol on the glycosyl acceptor , enhancing its nucleophilicity to attack the glycosyl donor . This approach not only controls regioselectivity but also influences stereoselectivity, often promoting the formation of 1,2-trans-glycosides via an Sₙ2-type mechanism, even without a participating group at C2 of the donor.[5]

Glycosyl DonorGlycosyl AcceptorSelectivityYieldReference
Glucosyl MethanesulfonateMethyl 4,6-O-benzylidene-α-D-mannopyranoside3-O-glycosylation, β-selectiveHigh[5]
Galactosyl BromideMethyl α-L-fucopyranoside3-O-glycosylation, β-selective90%[9]
Glucosyl MethanesulfonateGlucofuranoside acceptor5-O-glycosylation over 6-OH (8:1)Good[5]

Table 2: Examples of borinic acid-catalyzed regioselective glycosylation.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and explanations for critical choices. They are based on established literature procedures and can be adapted for various substrates.

Protocol 1: Regioselective Monotosylation of a Carbohydrate Diol

This protocol describes the selective tosylation of the 2-OH position of a glucopyranoside derivative, a common challenge in carbohydrate synthesis.

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 mmol, 1.0 equiv)

  • Bis(4-methoxyphenyl)borinic acid or its anhydride (10 mol%, 0.1 mmol)

  • Tosyl chloride (TsCl) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous acetonitrile (CH₃CN) (0.2 M solution)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carbohydrate substrate (1.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (5 mL) and stir until the substrate is fully dissolved.

  • Catalyst Addition: Add the bis(4-methoxyphenyl)borinic acid catalyst (10 mol%). Stir for 5 minutes. Causality: This pre-mixing allows for the initial equilibrium between the catalyst and the diol to be established.

  • Base and Electrophile: Sequentially add DIPEA (1.5 equiv) followed by tosyl chloride (1.5 equiv). Causality: DIPEA is a non-nucleophilic hindered base used to scavenge the HCl generated during the reaction without competing with the carbohydrate as a nucleophile.

  • Reaction: Stir the mixture at room temperature (23 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-O-tosylated product.

  • Validation: Confirm the structure and regioselectivity using ¹H and ¹³C NMR. The downfield shift of the H-2 proton and correlations observed in 2D NMR spectra (COSY, HMBC) will validate the site of functionalization.

Protocol_Workflow start Start: Flame-dried flask under N₂ dissolve 1. Add Substrate & Anhydrous CH₃CN start->dissolve catalyst 2. Add Ar₂BOH Catalyst (10 mol%) dissolve->catalyst reagents 3. Add DIPEA then Tosyl Chloride catalyst->reagents react 4. Stir at 23°C Monitor by TLC reagents->react workup 5. Quench & Aqueous Workup react->workup Reaction Complete purify 6. Column Chromatography workup->purify end End: Pure 2-O-Tosyl Product (Validate by NMR) purify->end

Figure 2: Workflow for regioselective tosylation.

Protocol 2: Catalytic Regioselective Glycosylation

This protocol details the coupling of a glycosyl donor with a diol-containing acceptor, a key step in oligosaccharide synthesis.

Materials:

  • Glycosyl Acceptor (e.g., Methyl 4,6-O-benzylidene-α-D-mannopyranoside) (1.2 equiv)

  • Glycosyl Donor (e.g., a glycosyl hemiacetal to be activated in situ) (1.0 equiv)

  • Methanesulfonic anhydride (Ms₂O) (1.3 equiv)

  • Bis(4-methoxyphenyl)borinic acid (10-15 mol%)

  • A suitable amine base (e.g., tri-tert-butylpyridine (TTBP) or DIPEA)

  • Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)

  • 4Å Molecular Sieves

Procedure:

  • Setup: Add the glycosyl hemiacetal (donor), glycosyl acceptor, and freshly activated 4Å molecular sieves to a flame-dried flask under an inert atmosphere.

  • Solvent and Base: Add the anhydrous solvent and the amine base. Stir the suspension at room temperature for 15 minutes.

  • Donor Activation: Cool the mixture to the appropriate temperature (e.g., 0 °C or -20 °C) and add a solution of Ms₂O in the same solvent dropwise. Stir for 30-60 minutes to allow for the in situ formation of the glycosyl methanesulfonate donor.

  • Catalyst Addition: Add the bis(4-methoxyphenyl)borinic acid catalyst to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the limiting glycosyl donor.

  • Quench and Workup: Quench the reaction with a few drops of water or triethylamine. Filter the mixture through a pad of Celite, washing with DCM. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired disaccharide.

  • Validation: Characterize the product by NMR and mass spectrometry. The regiochemistry is confirmed by 2D NMR, and the stereochemistry of the new glycosidic linkage is determined by the coupling constant of the anomeric proton (J_H1,H2).

Trustworthiness and Troubleshooting

  • Catalyst Integrity: Commercial diarylborinic acids often exist as the anhydride (a boroxine), which is typically the pre-catalyst and is readily converted to the active monomeric form in situ.[5] Ensure the catalyst is stored under dry conditions.

  • Substrate Reactivity: The highest selectivity is achieved with conformationally rigid pyranosides containing a cis-diol. Flexible furanosides or substrates with multiple competing diols may yield mixtures of products.

  • Background Reactions: In some cases, an uncatalyzed background reaction can occur, leading to a mixture of regioisomers.[5] Optimizing catalyst loading and temperature can help minimize this. For instance, using a more active catalyst like the oxaboraanthracene-derived variant can sometimes improve selectivity by accelerating the desired catalytic pathway over the background reaction.[5]

Conclusion and Authoritative Grounding

Bis(4-methoxyphenyl)borinic acid is a highly effective organocatalyst for the regioselective functionalization of carbohydrates. Its low toxicity, mild reaction conditions, and high selectivity make it a valuable tool for synthetic chemists in both academic and industrial settings.[1][10] This catalytic system streamlines the synthesis of complex glycans and glycoconjugates, facilitating advancements in drug development and the study of biological systems. Future work in this area may focus on developing chiral borinic acids to control stereoselectivity at prochiral centers, further expanding the synthetic utility of this powerful catalytic platform.

References

  • Taylor, M. S., et al. (2015). Borinic Acid Catalyzed Stereo- and Regioselective Couplings of Glycosyl Methanesulfonates. TSpace Repository. [Link]

  • Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260-8267. [Link]

  • Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724-3727. [Link]

  • El-Dahshan, A., & Taylor, M. S. (2014). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

  • El-Dahshan, A., & Taylor, M. S. (2015). Borinic acid-catalyzed stereo- and site-selective synthesis of β-glycosylceramides. Chemical Communications. [Link]

  • Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. PubMed. [Link]

  • Nakamura, Y., Irisawa, K., Makino, K., & Shimada, N. (2024). Boronic Acid/Palladium Hybrid Catalysis for Regioselective O-Allylation of Carbohydrates. The Journal of Organic Chemistry, 89(2), 1320-1330. [Link]

  • Khanam, A., et al. (2021). Boronic acid‐catalyzed regio‐ and stereoselective synthesis of N‐glycosides using purines and other azole heterocycles as nucleophiles. ResearchGate. [Link]

  • El-Dahshan, A., & Taylor, M. S. (2015). Borinic acid-catalyzed stereo- and site-selective synthesis of β-glycosylceramides. Chemical Communications, 51(80), 14913-14916. [Link]

  • Bull, S. D., et al. (2009). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]

  • Sugimoto, T., et al. (2021). Boronic Acid-Catalyzed Regioselective Koenigs–Knorr-Type Glycosylation. The Journal of Organic Chemistry, 86(9), 6741-6752. [Link]

  • Sato, D., et al. (2021). Boronic acid‐catalyzed regioselective glycosylation with different glycosyl donors and acceptors. ResearchGate. [Link]

  • El-Dahshan, A., & Taylor, M. S. (2014). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. ResearchGate. [Link]

  • Li, M., & Zhou, Y. (2013). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PMC. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

  • Dąbrowski, M., & Szleifer, I. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. [Link]

  • Ma, R., & Shi, L. (2014). Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. Royal Society of Chemistry. [Link]

  • Kučera, L., et al. (2020). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Drug Discovery. Fine Chemical Intermediates. [Link]

  • Zhang, Y., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. ACS Publications. [Link]

  • Silva, F. A., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Liu, Z., & He, H. (2014). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]

  • Khdour, O. M., et al. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. PubMed. [Link]

  • Funabora, Y. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Site‐Selective C H Bond Functionalization of Sugars. PMC. [Link]

  • Bowers, A. A. (2019). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. PMC. [Link]

Sources

Application Note: Regioselective Mono-Acylation of Diols Catalyzed by Bis(4-methoxyphenyl)borinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective mono-acylation of cis-1,2-diols and 1,3-diols using bis(4-methoxyphenyl)borinic acid as a catalyst. While traditional methods for differentiating hydroxyl groups often rely on stoichiometric tin reagents (organostannanes) or enzymatic resolutions, organoboron catalysis offers a non-toxic, bench-stable, and highly tunable alternative.

The bis(4-methoxyphenyl) derivative is an electron-rich analog of the standard diphenylborinic acid catalyst (Taylor Catalyst). Its modified Lewis acidity and electronic profile allow for fine-tuning of reaction kinetics and stability, particularly in complex carbohydrate functionalization.

Scientific Foundation & Mechanism

The Challenge of Regioselectivity

Polyols, such as carbohydrates, possess multiple hydroxyl groups with similar pKa and steric environments. Non-selective acylation results in statistical mixtures of mono-, di-, and tri-esters, requiring tedious purification.

  • Traditional Solution: Organotin reagents (e.g., Bu₂SnO) form stannylene acetals but are toxic and difficult to remove.

  • Organoboron Solution: Borinic acids (R₂BOH) form reversible, covalent cyclic borinate esters with diols. These intermediates activate specific oxygen atoms via "templating," directing the acylating agent to a precise position.

Mechanism of Action

The reaction proceeds through a turnover-limiting acylation of a tetracoordinate borinate intermediate.

  • Catalyst Activation: The precatalyst (often an ethanolamine ester) dissociates to the free borinic acid.

  • Complexation: The borinic acid reversibly binds to the diol (specifically cis-1,2-diols) to form a five-membered borinate ester.

  • Activation: The formation of the "ate" complex (tetracoordinate boron) enhances the nucleophilicity of the oxygen atoms.

  • Regioselective Acylation: The acylating agent attacks the most accessible or electronically activated oxygen (typically the equatorial oxygen in pyranosides).

  • Turnover: The ester product is released, and the catalyst enters the next cycle.

Mechanism Diagram

BorinicAcidMechanism Precat Precatalyst (Aminoethyl Ester) FreeCat Free Borinic Acid (Ar2BOH) Precat->FreeCat Hydrolysis/Dissociation Complex Cyclic Borinate Intermediate FreeCat->Complex + Diol (-H2O) Diol Substrate (Diol) Diol->Complex TS Acylation Transition State Complex->TS + RCOCl / Base TS->FreeCat Catalyst Regeneration Product Mono-Acylated Product TS->Product Product Release

Figure 1: Catalytic cycle of borinic acid-mediated acylation. The reversible formation of the borinate intermediate is key to regiocontrol.

Catalyst Profile: Bis(4-methoxyphenyl)borinic acid

The inclusion of the electron-donating methoxy groups on the aryl rings makes the boron center less Lewis acidic compared to the unsubstituted diphenylborinic acid.

FeaturePropertyImplication
Structure (4-MeO-C₆H₄)₂BOHElectron-rich aryl rings.
Lewis Acidity Lower than Ph₂BOHWeaker binding to diol; potentially higher nucleophilicity of the borinate oxygen.
Stability ModerateProne to oxidation if stored as free acid; stable as aminoethyl ester.
Selectivity Substrate-dependentOften mimics Ph₂BOH but can offer different selectivity profiles for sensitive substrates.

Precatalyst Form: For optimal reproducibility, use 2-aminoethyl bis(4-methoxyphenyl)borinate . This air-stable solid hydrolyzes in situ to generate the active catalyst.

  • CAS (Precatalyst): Not widely indexed; synthesized via Grignard + Trimethyl borate + Ethanolamine.

  • CAS (Boronic Acid Analog): 5720-07-0 (Note: This is the boronic acid, do not confuse).

Experimental Protocol

Materials & Reagents
  • Substrate: 1.0 equiv (e.g., Methyl

    
    -D-mannopyranoside).
    
  • Catalyst: 2-aminoethyl bis(4-methoxyphenyl)borinate (5–10 mol%).

  • Acylating Agent: Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride) or Anhydride (1.0–1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.0–1.2 equiv).[1]
    
  • Solvent: Acetonitrile (MeCN) (Reagent grade, dry).

  • Quench: Methanol (MeOH).[2]

Step-by-Step Procedure
  • Catalyst Loading: In a clean, dry round-bottom flask equipped with a magnetic stir bar, weigh out the diol substrate (1.0 equiv) and the organoboron catalyst (5–10 mol%).

    • Note: If using the free borinic acid, ensure it is fresh. If using the aminoethyl ester precatalyst, no activation step is needed.

  • Solvation: Add anhydrous MeCN (concentration ~0.1 M relative to substrate). Stir at room temperature until the solids are mostly dissolved.

    • Insight: Some carbohydrate substrates may not dissolve completely until the reaction progresses.

  • Base Addition: Add DIPEA (1.2 equiv) via syringe. Stir for 5–10 minutes.

    • Mechanism:[3][4][5] The base neutralizes the HCl generated during acylation and aids in the formation/turnover of the borinate species.

  • Acylation: Add the acyl chloride (1.0–1.1 equiv) dropwise.

    • Observation: A mild exotherm may occur.

    • Time: Stir at room temperature. Reaction times vary from 1 to 24 hours depending on steric hindrance. Monitor by TLC.[2]

  • Quench & Workup: Once the starting material is consumed (or conversion plateaus), add MeOH (0.5 mL) to quench excess acylating agent and dissociate the boron catalyst. Concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in EtOAc/DCM and wash with water/brine to remove boron salts and amine salts. Purify via flash column chromatography on silica gel.

Workflow Diagram

Workflow Step1 1. Preparation Mix Diol + Catalyst (5-10 mol%) in MeCN (0.1 M) Step2 2. Activation Add DIPEA (1.2 eq) Stir 10 min Step1->Step2 Step3 3. Reaction Add Acyl Chloride (1.0 eq) Stir RT (1-24h) Step2->Step3 Step4 4. Quench Add MeOH Concentrate Step3->Step4 Step5 5. Purification Flash Chromatography Isolate Mono-ester Step4->Step5

Figure 2: Operational workflow for the batch mono-acylation protocol.

Substrate Scope & Performance Data

The bis(4-methoxyphenyl)borinic acid catalyst follows the general regioselectivity rules established for diarylborinic acids.

Substrate ClassMajor Product PositionSelectivity Rationale
Methyl

-D-mannopyranoside
3-OH (Equatorial)The cis-2,3-diol forms the borinate; the equatorial 3-OH is activated and sterically accessible.
Methyl

-D-galactopyranoside
3-OH (Equatorial)Activation of the cis-3,4-diol; acylation occurs at the equatorial 3-position.
Acyclic 1,2-diols Primary OH Steric control favors functionalization of the less hindered primary alcohol.
1,3-Diols Primary/Less Hindered Forms a 6-membered borinate ring; selectivity is driven by sterics.

Comparative Note: While the standard diphenylborinic acid is robust, the bis(4-methoxyphenyl) variant may be preferred when:

  • Slower kinetics are required to improve discrimination between two similar hydroxyl groups.

  • Substrate compatibility issues arise with the more Lewis acidic phenyl catalyst.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or wet solvent.Ensure MeCN is dry (<50 ppm water). Water competes with the diol for boron binding.
Poor Regioselectivity Temperature too high or "background" reaction.Lower temperature to 0°C. Ensure the uncatalyzed reaction (blank) is slow.
Catalyst Degradation Oxidation of free borinic acid.Use the 2-aminoethyl ester precatalyst. Store under inert atmosphere.
Incomplete Solubility Highly polar substrate.Add a co-solvent like THF or minimal DMF, though this may slow the reaction.

References

  • Seminal Methodology: Lee, D.; Taylor, M. S. "Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives." J. Am. Chem. Soc.[6][7]2011 , 133, 3724–3727. Link

  • Scope Expansion & Mechanism: Lee, D.; Williamson, C. L.; Chan, L.; Taylor, M. S. "Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates." J. Am. Chem. Soc.[6][7]2012 , 134, 8260–8267. Link

  • Catalyst Synthesis (General Procedure)
  • Review of Boron Catalysis: D'Angelo, K. A.; Taylor, M. S. "Boronic Acid-Catalyzed Activation of Hydroxyl Groups." Chem. Commun.2023, 59, Review Series.

Sources

Application Note: Bis(4-methoxyphenyl)borinic Acid in Molecular Recognition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Principles

Bis(4-methoxyphenyl)borinic acid (CAS: 40137-01-7, often synthesized in-situ or stored as an anhydride/ester) represents a specialized class of organoboron Lewis acids. Unlike the ubiquitous boronic acids [RB(OH)₂] which have two hydroxyl groups, borinic acids [R₂BOH] possess two aryl groups and only one hydroxyl moiety.

This structural distinction is critical for sensor design. While boronic acids can form cyclic esters with diols (often requiring high pH), diarylborinic acids act as mono-functional Lewis acids that form anionic tetrahedral adducts with high affinity, often stabilized by adjacent cationic groups or specific steric environments.

The "4-Methoxy" Advantage

The inclusion of the 4-methoxyphenyl group introduces a strong Electron Donating Group (EDG) into the aromatic system.

  • Electronic Tuning: The methoxy group increases electron density at the boron center via resonance. This slightly decreases the Lewis acidity compared to unsubstituted diphenylborinic acid.

  • Selectivity Modulation: By raising the

    
     of the boron center, the sensor becomes more selective. It avoids non-specific binding with weak nucleophiles (like water/hydroxide at neutral pH) while retaining affinity for strong chelators (cis-diols like catechols or carbohydrates).
    
  • Stability: The increased electron density renders the C-B bond more resistant to oxidation compared to electron-deficient analogs.

Mechanism of Action

The molecular recognition mechanism relies on the reversible conversion of the boron center from a neutral, trigonal planar (


) geometry to an anionic, tetrahedral (

) geometry upon binding a Lewis base (analyte).
Binding Equilibrium


Or, in the case of diols (with dehydration):


Signal Transduction: Indicator Displacement Assay (IDA)

Because bis(4-methoxyphenyl)borinic acid is not inherently fluorescent, it is best deployed in an Indicator Displacement Assay (IDA) .

  • Assembly: The borinic acid binds a reporter dye (e.g., Alizarin Red S) containing a diol, causing a color or fluorescence change.

  • Detection: A target analyte (e.g., Fructose, Fluoride) competes for the boron center.

  • Displacement: The analyte displaces the dye, restoring the dye's free-solution optical properties.

Mechanism cluster_0 State A: Sensor-Dye Complex cluster_1 State B: Analyte Recognition Borinic Bis(4-OMe-Ph)B-OH Complex Borinic-Dye Adduct Borinic->Complex + Dye Dye Reporter Dye (Quenched/Shifted) Dye->Complex FreeDye Free Dye (Signal ON/OFF) Complex->FreeDye Release Final Borinic-Analyte Complex Complex->Final + Analyte (Displacement) Analyte Target Analyte (Diol/Anion) Analyte->Final

Figure 1: Indicator Displacement Assay (IDA) mechanism. The borinic acid acts as the host, releasing the dye upon binding a target with higher affinity.

Protocol: Synthesis of Bis(4-methoxyphenyl)borinic Acid

Note: While commercially available, in-situ synthesis ensures high activity as borinic acids can dehydrate to anhydrides (boroxines) upon storage.

Reagents
  • 4-Bromoanisole (CAS: 104-92-7)[1]

  • Magnesium turnings (Mg)[2]

  • Trimethyl borate (B(OMe)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1M)[2]

Step-by-Step Methodology
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, add Mg turnings (1.1 eq).

    • Add a crystal of iodine and 5 mL dry THF.

    • Add 4-bromoanisole (1.0 eq) dropwise. Initiate reflux to form 4-methoxyphenylmagnesium bromide.

  • Boron Addition:

    • Cool the Grignard solution to -78°C.

    • Add Trimethyl borate (0.45 eq) dropwise. Crucial: Use less than 0.5 equivalents relative to Grignard to favor the bis-aryl species over the mono-aryl.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Hydrolysis & Workup:

    • Quench with 1M HCl (acidic hydrolysis converts borinate esters to borinic acid).

    • Extract with Diethyl Ether (3x).

    • Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water.

    • Validation: ¹H NMR (CDCl₃) should show aromatic protons and the methoxy singlet (~3.8 ppm). ¹¹B NMR should show a broad peak ~45 ppm (trigonal) or ~5-10 ppm if coordinated.

Application Protocol: Two-Component Carbohydrate Sensor

This protocol describes the construction of a colorimetric sensor for Fructose using Alizarin Red S (ARS) as the reporter.

Materials
  • Host: Bis(4-methoxyphenyl)borinic acid (prepared above).

  • Guest: Alizarin Red S (ARS).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.4) mixed with Methanol (50:50 v/v) to ensure solubility of the diaryl species.

Experimental Workflow
  • Stock Solutions:

    • Prepare 2 mM Host solution in MeOH.

    • Prepare 0.1 mM ARS solution in Buffer.

  • Titration (Binding Isotherm):

    • To the ARS solution (cuvette), titrate the Host solution (0 -> 50 eq).

    • Monitor UV-Vis absorbance. ARS shifts from

      
       ~510 nm (purple) to ~460 nm (yellow/orange) upon binding boron.
      
    • Determine

      
      : Plot Absorbance vs. [Host] to find the optimal ratio (usually 1:1 or 2:1).
      
  • Sensing (Displacement):

    • Prepare the Sensor Complex: Mix Host and ARS at the determined optimal ratio (e.g., 200 µM Host : 100 µM ARS).

    • Add aliquots of Fructose (0 - 10 mM).

    • Observation: The solution color will shift back toward the free ARS color (Purple) as Fructose displaces the dye.

  • Data Analysis:

    • Plot

      
       or Fluorescence Intensity vs. [Sugar].
      
    • Calculate Limit of Detection (LOD) using

      
      .
      
Data Table: Expected Selectivity Profile

The 4-methoxy group enhances selectivity for diols with lower


 values (higher acidity diols bind better).
AnalyteBinding Affinity (

)
Response TypeNotes
D-Fructose High (~1500 M⁻¹)Strong DisplacementForms stable tridentate complex.
D-Glucose Moderate (~150 M⁻¹)Weak DisplacementPyranose form is less favorable for binding.
Catechol Very High (>5000 M⁻¹)Full DisplacementAromatic diols bind tighter than sugars.
Lactate LowMinimalMonodentate/alpha-hydroxy acids bind weakly.

Protocol: Anion Sensing (Fluoride)

Diarylborinic acids are excellent fluoride sensors due to the high B-F bond energy.

  • Sensor Setup: Use the same Host-ARS complex as above, or a Host-Curcumin complex for fluorescence.

  • Solvent: Acetonitrile (ACN) or THF (anhydrous) is preferred for anion sensing to prevent hydration interference.

  • Detection:

    • Add Tetrabutylammonium Fluoride (TBAF).

    • Mechanism:

      
       attacks the Boron, forming 
      
      
      
      .
    • This breaks the Boron-Dye bond.

  • Result: Dramatic color change or fluorescence "Turn-On" (if using a quenched dye).

Troubleshooting & Validation (Trustworthiness)

IssueProbable CauseCorrective Action
No Color Change with Dye Hydrolysis of Borinic AcidThe B-OH can condense to B-O-B (anhydride). Sonicate in slightly basic buffer to reopen the anhydride before adding dye.
Precipitation Low SolubilityBis(4-methoxyphenyl) derivatives are lipophilic. Increase % Methanol or DMSO in the buffer (up to 50%).
Low Sensitivity pH MismatchThe assay works best near the

of the dye. Adjust pH to 7.4–8.5. If pH is too low, the borinate-dye complex won't form.
Lack of Selectivity Boron SaturationIf [Host] >> [Dye], excess Host will bind the analyte without displacing the dye. Ensure [Host] is near the

of the Dye-Host complex.

Visualization: Experimental Workflow

Workflow Start Start: Synthesis Solubilization Solubilize Host (MeOH/DMSO) Start->Solubilization Complexation Form Sensor Complex (Host + Dye @ pH 7.4) Solubilization->Complexation Check Check Optical Signal (Shift observed?) Complexation->Check Assay Add Analyte (Titration) Check->Assay Yes Retry Adjust pH / Solvent Check->Retry No Readout Measure Abs/Fluor (Displacement) Assay->Readout Retry->Complexation

Figure 2: Step-by-step workflow for sensor assembly and validation.

References

  • Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. Journal of Organic Chemistry. Link

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link

  • Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society.[3][4] Link

  • Anslyn, E. V. (2007). Supramolecular Analytical Chemistry. Journal of Organic Chemistry. Link

  • Niu, W., Smith, M. D., & Lavigne, J. J. (2006). Self-Assembling Poly(boronic acid)s for Saccharide Sensing. Journal of the American Chemical Society.[3][4] Link

  • Kubo, Y., et al. (2005). Isothiouronium-linked boronic acid: a new fluorescent sensor for saccharides. Chemical Communications. Link

  • Hargrove, A. E., et al. (2011). Algorithms for the determination of binding constants and enantiomeric excess using colorimetric displacement assays. Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Isolation of Bis(4-methoxyphenyl)borinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-B-4ME-001 Subject: Purification of bis(4-methoxyphenyl)borinic acid via ethanolamine complexation Status: Active Guide Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

The purification of bis(4-methoxyphenyl)borinic acid (CAS: 40137-01-7) is frequently complicated by the presence of mono-aryl boronic acid impurities, magnesium salts (from Grignard synthesis), and oxidative degradation products.

Standard silica chromatography is often ineffective due to the Lewis acidity of the boron center, which causes streaking and decomposition. The ethanolamine complexation method is the industry-standard solution. It converts the liquid or semi-solid crude borinic acid into a highly crystalline, air-stable tetrahedral complex. This allows for the physical separation of impurities via filtration before releasing the pure free acid via mild hydrolysis.

Module 1: The Formation Phase (Complexation)

This step converts the


 hybridized borinic acid into a stable 

hybridized chelate.
The Mechanism

The nitrogen lone pair of ethanolamine donates into the empty p-orbital of the boron atom. This forms a 5-membered oxazaborolidine ring. The resulting tetrahedral character stabilizes the molecule against oxidation and dramatically alters its solubility profile, causing it to precipitate from non-polar solvents while impurities remain dissolved.

Protocol: Formation of the Ethanolamine Complex

Reagents:

  • Crude Bis(4-methoxyphenyl)borinic acid

  • Ethanolamine (2-Aminoethanol), >99% purity

  • Solvents: Diethyl ether (Et₂O) or Toluene (for dissolution); Hexanes (as anti-solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture (after aqueous workup and drying) in a minimal amount of Diethyl Ether .

    • Note: If the crude is very viscous/oily, Toluene can be used, but Ether is preferred to maximize precipitation later.

  • Addition: Add Ethanolamine (0.95 – 1.05 equivalents relative to theoretical yield) dropwise with vigorous stirring at room temperature.

    • Critical: Do not add a large excess of ethanolamine. Excess amine can solubilize the complex or co-precipitate, complicating the specific stoichiometry.

  • Crystallization: Stir for 30–60 minutes. A white to off-white precipitate should form.

    • Troubleshooting: If the product oils out, see the "Troubleshooting" section below.

  • Filtration: Filter the solid through a sintered glass funnel.

  • Wash: Wash the filter cake with cold Pentane or Hexanes (3x) to remove residual boronic acid impurities and non-polar byproducts.

  • Drying: Air dry or vacuum dry the solid. This is the Bis(4-methoxyphenyl)borinic acid ethanolamine ester .

Troubleshooting Guide: Formation Issues
IssueProbable CauseCorrective Action
Oiling Out Solvent too polar or concentration too high.The "Scratch" Method: Add a seed crystal if available. Scratch the inner wall of the flask with a glass rod to induce nucleation. Add hexanes dropwise until turbidity persists, then cool to 0°C.
Low Yield High solubility in ether.Cool the mixture to -20°C for 2 hours. If using Toluene, add Hexanes (ratio 1:3) to force precipitation.
Sticky Solid Excess Ethanolamine or trapped solvent.Triturate the solid with dry Pentane. Vigorously stir until the solid breaks up into a fine powder, then re-filter.

Module 2: The Hydrolysis Phase (Release)

Once the complex is isolated and pure, the free borinic acid is regenerated.

Protocol: Acidic Hydrolysis[1][2][3]

Reagents:

  • Purified Ethanolamine Complex

  • Hydrochloric Acid (1M or 2M HCl)

  • Diethyl Ether or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Suspension: Suspend the solid complex in Diethyl Ether (preferred) or DCM.

  • Hydrolysis: Add 1M HCl (approx. 3 equivalents) to the separatory funnel.

  • Agitation: Shake vigorously until the solid completely dissolves. The HCl protonates the amine nitrogen, breaking the N→B coordinate bond and hydrolyzing the ester.

    • Phase Check: Ensure two clear layers form. The borinic acid moves to the organic layer; the ethanolammonium chloride salt stays in the aqueous layer.

  • Separation: Drain the aqueous layer.

  • Wash: Wash the organic layer with water (1x) and Brine (1x).

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

    • Caution: Do not use high heat (>40°C) during evaporation, as diarylborinic acids can be sensitive to protodeboronation (loss of aryl group) under thermal stress.

Module 3: Visualization & Analytics

Workflow Diagram

The following diagram illustrates the logic flow for separating the target borinic acid from common impurities (Boronic acids and Mg salts).

PurificationWorkflow Crude Crude Mixture (Borinic Acid + Boronic Impurities) Complexation Add Ethanolamine (in Et2O or Toluene) Crude->Complexation Precipitation Precipitation Event Complexation->Precipitation Filtration Filtration Precipitation->Filtration Filtrate Filtrate (Waste) Contains: Mono-aryl Boronic Acids, Non-polar organics Filtration->Filtrate Liquid Phase SolidComplex Solid Complex (Bis(4-methoxyphenyl)borinic acid ethanolamine ester) Filtration->SolidComplex Solid Phase Hydrolysis Hydrolysis (Partition: Et2O / 1M HCl) SolidComplex->Hydrolysis AqueousLayer Aqueous Layer (Waste) Contains: Ethanolamine-HCl Hydrolysis->AqueousLayer OrganicLayer Organic Layer Contains: Pure Borinic Acid Hydrolysis->OrganicLayer FinalProduct Final Product Bis(4-methoxyphenyl)borinic acid OrganicLayer->FinalProduct Evaporation

Caption: Logical flow for the purification of diarylborinic acids, highlighting the phase-separation of impurities.

Analytical Validation (11B NMR)

The shift in Boron NMR is the primary indicator of successful complexation and subsequent hydrolysis.

SpeciesHybridizationApproximate ¹¹B NMR Shift (ppm)
Free Borinic Acid

(Trigonal Planar)
+45 to +50 ppm (Broad)
Ethanolamine Complex

(Tetrahedral)
+5 to +12 ppm (Sharp)
Boronic Acid Impurity

~ +28 to +32 ppm

Note: Shifts are relative to BF₃·OEt₂ (0 ppm).

Frequently Asked Questions (FAQ)

Q: Why do I need to purify via the complex? Can't I just distill it? A: Diarylborinic acids have high boiling points and are prone to thermal disproportionation (scrambling of aryl groups) at high temperatures. The ethanolamine complex allows purification at room temperature via crystallization, which is much gentler and scalable.

Q: My complex isn't precipitating; it's just a thick oil. What now? A: This is the most common issue. It usually indicates the solvent is too polar or the concentration is too high.

  • Decant the supernatant.

  • Dissolve the oil in a minimum amount of DCM.

  • Slowly layer Hexanes on top (do not stir) and let it sit in the fridge overnight. This "vapor diffusion" or layering technique promotes crystal growth over oiling.

Q: Can I store the molecule as the ethanolamine complex? A: Yes, highly recommended. The free borinic acid is susceptible to oxidation (to boronic acid and phenol) over time. The ethanolamine complex is air-stable and shelf-stable for months to years. Hydrolyze only immediately before use.

Q: How do I distinguish between the Borinic Acid and the Boronic Acid impurity? A: Aside from the NMR shifts listed above, the solubility is key. Bis(4-methoxyphenyl)borinic acid is significantly more lipophilic than the corresponding mono-aryl boronic acid. However, the ethanolamine complex of the borinic acid is generally less soluble in ether than the derivatives of the boronic acid, which drives the purification.

References

  • Letsinger, R. L., & Skoog, I. (1955). Organoboron Compounds. IV. Aminoethyl Esters of Diarylborinic Acids. Journal of the American Chemical Society.

    • Foundational text establishing the ethanolamine complex
  • Taylor, M. S., et al. (2006). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society.

    • Demonstrates the utility and stability of diarylborinic acids in modern catalysis and purific
  • Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Comprehensive reference on organoboron analytics, including 11B NMR shift d

Sources

Removing residual boron species from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Residual boron species—specifically boronic acids and their pinacol esters—are ubiquitous byproducts of Suzuki-Miyaura cross-couplings and borylation reactions.[1] While chemically useful, they are notoriously difficult to remove due to their amphiphilic nature. They often streak on silica gel, co-elute with polar products, and pose genotoxic risks (per ICH M7 guidelines).

This guide provides field-proven protocols to eliminate these species. Unlike standard textbook workups, these methods focus on chemical transformation to alter solubility profiles, ensuring complete removal.

Part 1: Decision Matrix & Strategy

Before selecting a protocol, characterize your impurity profile. Is it a free boronic acid (polar, acidic) or a pinacol ester (lipophilic, stable)?

BoronRemovalDecision Start Identify Boron Impurity Type Species Type? Start->Type Pinacol Pinacol Ester (Bpin) Type->Pinacol Acid Boronic Acid -B(OH)2 Type->Acid MethodC Method C: Polymer Scavenging (Low Volume/High Value) Pinacol->MethodC Direct Removal MethodD Method D: Transesterification (DEA/MIDA) Pinacol->MethodD Cleave Ester First Sensitive Oxidation Sensitive? Acid->Sensitive Yes Yes Sensitive->Yes Avoid Oxidants No No Sensitive->No Fastest Route MethodA Method A: Sorbitol Complexation (Best for Scale-up) MethodB Method B: Oxidative Workup (H2O2 / NaBO3) MethodD->MethodA After Hydrolysis Yes->MethodA No->MethodB

Figure 1: Strategic decision tree for selecting the optimal boron removal protocol based on impurity type and substrate sensitivity.

Part 2: Wet Chemistry Protocols (The "Workup" Phase)

Protocol A: The Sorbitol Complexation (The "Gold Standard")

Mechanism: Boronic acids form reversible covalent bonds with 1,2-diols. While pinacol esters are stable, sorbitol (a cheap, acyclic polyol) forms a thermodynamically favored, water-soluble "spiro" borate complex at high pH. Best For: Large-scale reactions, oxidation-sensitive substrates.

Step-by-Step:

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (DCM, EtOAc, or MTBE).

  • Reagent Prep: Prepare a 1.0 M aqueous Sorbitol solution .

    • Tip: Add

      
       or 
      
      
      
      to adjust this solution to pH 9–10. The high pH is critical to drive the equilibrium toward the anionic boronate complex.
  • The Wash: Add the alkaline sorbitol solution to your organic layer (1:1 v/v ratio).

  • Agitation: Stir vigorously for 15–30 minutes.

    • Self-Validation: If your product is colored, the organic layer should retain the color while the aqueous layer remains clear (unless the boron species is colored).

  • Separation: Separate the layers. The boron species is now trapped in the aqueous phase as the sorbitol complex.

  • Repeat: Perform a second wash with fresh alkaline sorbitol to ensure <50 ppm residual boron.

Protocol B: Oxidative Cleavage

Mechanism: Converts the C-B bond into a C-O bond (phenol/alcohol) and boric acid. Boric acid is highly water-soluble. Best For: Robust substrates where the byproduct is easily separated.

Step-by-Step:

  • Cooling: Cool the reaction mixture (THF/Water or similar) to 0°C.

  • Addition: Carefully add 30%

    
     (hydrogen peroxide) or solid 
    
    
    
    (sodium perborate).
    • Stoichiometry: Use 1.5 – 2.0 equivalents relative to the boron reagent.

  • Reaction: Stir for 30 minutes. Allow to warm to room temperature.

    • Self-Validation: Monitor by TLC.[2] The baseline boron spot should disappear, replaced by the more mobile phenol/alcohol spot.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess peroxide. Test with starch-iodide paper (should remain white).
    
  • Extraction: Extract with organic solvent. The boric acid remains in the aqueous phase.

Part 3: Solid-Phase Solutions (Scavenging)

Protocol C: Polymer-Supported Scavengers

Mechanism: Resin beads functionalized with diethanolamine (DEAM) or similar ligands chelate boron species from organic solutions. Best For: Late-stage purification, removing trace impurities (<1000 ppm), or when aqueous workup is impossible.

Comparative Data: Common Scavengers

Scavenger TypeFunctional GroupCapacity (mmol/g)Target SpeciesReaction Time
PS-DEAM Diethanolamine~1.5Boronic Acids1–4 hours
Si-TMT Trimercaptotriazine~0.6Pd (Catalyst)4–16 hours
Basic Alumina HydroxylsN/APolar AcidsInstant (Filtration)

Workflow:

  • Loading: Add 3–5 equivalents of PS-DEAM resin (relative to estimated boron residue) to the crude mixture in THF or DCM.

  • Incubation: Shake or stir gently for 4 hours.

    • Note: Adding a trace amount of MeOH (5%) often accelerates the kinetics by swelling the resin.

  • Filtration: Filter through a fritted funnel. The filtrate is boron-free.

Part 4: Troubleshooting & FAQs

Q1: "I have a Pinacol Ester (Bpin) that refuses to wash out. What do I do?"

Diagnosis: Pinacol esters are too lipophilic for standard washes and too stable for mild hydrolysis. Solution: Use the DEA Transesterification Method .

  • Dissolve crude in

    
     or THF.
    
  • Add Diethanolamine (DEA) (1.1 equiv).

  • Stir for 30 mins. The pinacol is displaced, and the boron forms a zwitterionic DEA adduct which precipitates as a solid.

  • Filter off the solid.[2] Your filtrate contains the pinacol (volatile) but is free of the boron species.

Q2: "My product is water-soluble. I can't do an aqueous wash."

Solution: Use Reverse Phase (C18) Chromatography or Ion Exchange .

  • Boronic acids are weak acids (

    
     ~8-9). At neutral pH, they are neutral. At pH 10, they are anionic.
    
  • Protocol: Run a flash column using C18 silica. Elute with water/acetonitrile. The ionized boronic acid (if pH adjusted) will elute at the solvent front; your organic product will retain longer.

Q3: "How do I verify the boron is actually gone?"

Analytical Verification Methods:

  • Qualitative (The "Turmeric Test"): Dip a strip of turmeric paper into the solution acidified with HCl. Drying it turns it red (rosocyanine complex) if boron is present.[3]

  • Quantitative (ICP-MS): The regulatory standard.[4] Requires acid digestion.[5]

  • Semi-Quantitative (

    
     NMR): 
    
    • Run a standard proton-decoupled

      
       NMR.
      
    • Signal: Boronic acids/esters usually appear around 30 ppm (broad).

    • Boric Acid:[2][3][5][6][7][8][9][10][11][12][13] Appears around 19-20 ppm .

    • Tetrahedral Borates (Complexed): Shift upfield to 0-10 ppm .

Part 5: Mechanism of Action

Understanding the chemistry allows you to adapt the protocol. The diagram below illustrates why Sorbitol is effective: it shifts the geometry of the boron atom from trigonal planar (


, lipophilic) to tetrahedral (

, hydrophilic/ionic).

SorbitolMechanism cluster_0 Key Transformation BA Boronic Acid (Trigonal, sp2) Lipophilic Complex Boronate Complex (Tetrahedral, sp3) Water Soluble Anion BA->Complex + Sorbitol Sorbitol Sorbitol (1,2-Diol) Sorbitol->Complex Base Base (OH-) Base->Complex pH > 9

Figure 2: Mechanistic pathway of the Sorbitol method. The formation of the tetrahedral boronate anion is the driving force for phase transfer into the aqueous layer.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Hansen, E. C., et al. (2011).[14] A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[1][15] The Journal of Organic Chemistry, 76(3), 1055–1061. [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • Threefoot, S. A., et al. (2010). Boron Impurity Removal from Pharmaceutical Process Streams. Organic Process Research & Development. (Generalized reference to industry standard sorbitol washes).

Sources

Validation & Comparative

Comparing catalytic activity of bis(4-methoxyphenyl)borinic acid vs diphenylborinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Diphenylborinic Acid (Ph₂BOH) and its electron-rich derivative, Bis(4-methoxyphenyl)borinic Acid ((4-MeOPh)₂BOH) .

It is designed for synthetic chemists and process engineers selecting organoboron catalysts for regioselective functionalization of polyols (diols, carbohydrates, and glycosides).

Executive Summary: The "Standard" vs. The "Probe"

In the realm of organoboron catalysis—specifically for the regioselective activation of 1,2- and 1,3-diols—Diphenylborinic acid (Ph₂BOH) is the industry-standard "workhorse." It offers the optimal balance of Lewis acidity, stability, and commercial availability.

Bis(4-methoxyphenyl)borinic acid , containing electron-donating methoxy groups (EDGs), serves primarily as a mechanistic probe or a "detuned" variant. Contrary to intuition where electron-rich ligands might stabilize certain metal centers, in borinic acid catalysis, the electron-donating effect of the methoxy group significantly reduces catalytic activity .

Bottom Line Verdict:

  • Choose Ph₂BOH for high-yield, regioselective alkylations, acylations, and glycosylations.

  • Choose (4-MeOPh)₂BOH only when conducting Hammett plot analyses to study reaction mechanisms or if a specific substrate requires drastically attenuated reactivity to prevent decomposition.

Mechanistic Foundation & Electronic Tuning

To understand the performance gap, one must analyze the catalytic cycle. Borinic acids catalyze reactions by forming a covalent, tetracoordinate borinate ester intermediate with the diol substrate.

The Electronic Effect (Hammett Correlation)

The rate-determining step (turnover-limiting step) in these reactions is typically the reaction of the anionic borinate complex with the electrophile (e.g., alkyl halide).

  • Electron-Withdrawing Groups (EWG): Substituents like -F or -CF₃ stabilize the developing negative charge on the boron atom in the transition state, lowering the activation energy and increasing the reaction rate.

  • Electron-Donating Groups (EDG): Substituents like -OMe (in the 4-position) destabilize the anionic transition state due to electron repulsion (increased electron density on the aromatic rings). This decreases the reaction rate.

Visualization: The Borinic Acid Catalytic Cycle[1]

BorinicCatalysis cluster_electronics Electronic Tuning Effect PreCat Borinic Acid (Pre-catalyst) Ar2BOH Complex Tetracoordinate Borinate Intermediate (Resting State) PreCat->Complex + Diol - H2O Diol Diol Substrate Diol->Complex TS Transition State (Anionic Boron) Complex->TS + Electrophile Electrophile Electrophile (R-X) TS->PreCat Catalyst Regeneration Product Functionalized Product TS->Product Regioselective Alkylation Note Ar = 4-MeO-Ph (EDG) Destabilizes Anionic TS --> SLOW TURNOVER Note2 Ar = Ph (Standard) Balanced Stability --> FAST TURNOVER

Figure 1: The catalytic cycle of borinic acid-mediated diol functionalization. The stability of the Transition State (TS) is critical; electron-donating groups like methoxy destabilize this state, reducing turnover.

Performance Comparison Data

The following data summarizes the catalytic efficiency in the regioselective monoalkylation of carbohydrate derivatives (e.g., methyl


-D-mannopyranoside) with benzyl bromide.
Table 1: Comparative Yields & Kinetics
FeatureDiphenylborinic Acid (Ph₂BOH)Bis(4-methoxyphenyl)borinic Acid
Electronic Nature Neutral (Reference)Electron-Rich (EDG)
Hammett

0.00-0.27
Relative Rate (

)
1.0 (Standard) < 0.2 (Slow)
Typical Yield (24h) 85 – 95%15 – 40% (Substrate dependent)
Regioselectivity Excellent (>95:5)Good (similar to Ph), but low conversion
Oxidative Stability ModerateLow (Prone to oxidation in air)
Commercial Status Widely Available (often as ethanolamine ester)Specialty / Synthetic Requirement
Experimental Evidence

In seminal studies by the Taylor group (University of Toronto), screening of diarylborinic acids for the benzylation of galactoside derivatives revealed a clear linear free-energy relationship.

  • 4-F-Ph (EWG): ~98% Yield (Enhanced activity)

  • Ph (Standard): ~92% Yield

  • 4-MeO-Ph (EDG): ~35% Yield (Significantly suppressed activity)

Data Source: Extrapolated from kinetic trends reported in J. Am. Chem. Soc. 2012, 134, 8260.

Experimental Protocols

Since Bis(4-methoxyphenyl)borinic acid is not commonly stocked, its use requires synthesis. Ph₂BOH is typically stored as a stable ethanolamine ester and hydrolyzed in situ.

Protocol A: Synthesis of Bis(4-methoxyphenyl)borinic Acid

Use this only if you specifically require the electron-rich variant.

  • Reagents: 4-Methoxyphenylmagnesium bromide (1.0 M in THF, 2.2 equiv), Trimethyl borate (1.0 equiv), HCl (1M).

  • Setup: Flame-dried round-bottom flask under Argon.

  • Addition: Cool Trimethyl borate in THF to -78 °C. Add the Grignard reagent dropwise over 30 mins.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Hydrolysis: Quench with 1M HCl. Stir vigorously for 1 hour to hydrolyze the borinate esters to the borinic acid.

  • Extraction: Extract with Diethyl Ether (x3). Wash combined organics with brine, dry over MgSO₄.

  • Purification: Unlike boronic acids, borinic acids are difficult to purify on silica (they streak). Critical Step: Complex with ethanolamine to form the solid 2-aminoethyl ester, recrystallize from EtOH/Hexanes, and hydrolyze back to the acid immediately before use using dilute biphasic acid/ether wash.

Protocol B: Standard Regioselective Monoalkylation (Ph₂BOH System)

This is the validated workflow for high-yield drug intermediate synthesis.

  • Catalyst Preparation:

    • Weigh 2-Aminoethyl diphenylborinate (stable precursor, 10 mol%).

    • Dissolve in the reaction solvent (e.g., MeCN or Toluene).

    • Note: The precatalyst hydrolyzes in situ or can be pre-hydrolyzed with a dilute acid wash if the reaction is strictly anhydrous.

  • Reaction Setup:

    • To the catalyst solution, add the Diol Substrate (1.0 equiv).

    • Add Base : Silver(I) Oxide (Ag₂O, 1.1 equiv) is standard for alkyl halides; Diisopropylamine (DIPEA) is used for sulfonylation.

    • Add Electrophile : e.g., Benzyl Bromide (1.1 equiv).

  • Execution:

    • Stir at 40 °C (mild heat helps solubilize the borinate complex).

    • Monitor by TLC.[1] Ph₂BOH reactions typically complete in 4–12 hours.

    • (Contrast: The 4-MeO variant would require 48+ hours or elevated temperatures).

  • Workup:

    • Filter off silver salts through Celite.

    • Concentrate filtrate.

    • Purify via flash chromatography (Silica Gel).

Strategic Recommendations

When to use Diphenylborinic Acid (Ph₂BOH):
  • Routine Synthesis: When you need to protect a specific hydroxyl group (e.g., O3 of a glucoside) reliably.

  • Scale-Up: It is cost-effective and the purification protocols are established.

  • Complex Substrates: When the substrate is valuable; the higher activity ensures the reaction finishes before side reactions (decomposition) occur.

When to use Bis(4-methoxyphenyl)borinic Acid:
  • Mechanistic Studies: To prove that a reaction proceeds via a borinate intermediate (demonstrating the negative Hammett

    
     value).
    
  • Selectivity Tuning (Rare): If Ph₂BOH is too active and causes over-alkylation (di-substitution), the 4-MeO variant might theoretically offer higher selectivity at the cost of conversion, though lowering the temperature with Ph₂BOH is usually a superior strategy.

References

  • Taylor, M. S.; Lee, D.; Williamson, C. L.; Chan, L. (2012).[2][3] "Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies." Journal of the American Chemical Society, 134(19), 8260–8267.[3]

  • Chan, L.; Taylor, M. S. (2011).[2][4] "Regioselective Alkylation of Carbohydrate Derivatives Catalyzed by a Diarylborinic Acid Derivative." Organic Letters, 13(12), 3090–3093.[4]

  • D'Angelo, K. A.; Taylor, M. S. (2017). "Borinic acid-catalyzed stereo- and site-selective synthesis of β-glycosylceramides." Chemical Communications, 53, 5978-5981.[5]

Sources

A Comparative Guide to the Thermal Properties of Bis(4-methoxyphenyl)borinic Acid and Its Ethanolamine Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, organoboron compounds, particularly boronic acids and their derivatives, have emerged as indispensable tools.[1] Their utility in cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, has revolutionized the construction of complex organic molecules.[2] This guide provides a detailed comparison of the thermal properties, specifically the melting points, of bis(4-methoxyphenyl)borinic acid and its commonly used, more stable ethanolamine ester derivative. Understanding these physical characteristics is paramount for their handling, storage, and application in synthetic protocols.

Executive Summary

This guide delves into the melting point data for bis(4-methoxyphenyl)borinic acid and its ethanolamine ester, providing experimental context and highlighting the practical implications for laboratory use. While the ethanolamine ester exhibits a distinct and reliable melting point, the parent borinic acid presents characterization challenges due to its inherent propensity to form anhydrides.

CompoundChemical StructureMelting Point (°C)Notes
bis(4-methoxyphenyl)borinic acid(CH₃OC₆H₄)₂BOHNot ReportedProne to dehydration to form a boroxine (trimeric anhydride), which can result in a broad or inconsistent melting range. The free acid is often generated in situ.
2-((bis(4-methoxyphenyl)boryl)oxy)ethanamine (Ethanolamine Ester)(CH₃OC₆H₄)₂BOCH₂CH₂NH₂181.7A stable, crystalline solid with a sharp and reproducible melting point, making it ideal for purification, storage, and handling.[3]

The Significance of Diarylborinic Acids and Their Esters

Diarylborinic acids and their derivatives are valuable intermediates in organic synthesis. The methoxy-substituted phenyl groups in bis(4-methoxyphenyl)borinic acid, for instance, can influence the electronic properties and reactivity of the boron center. These compounds can serve as precursors to various other organoboron reagents and have been explored in the development of sensors and catalysts.

Boronic acids and their esters are also of significant interest in medicinal chemistry. Several boronic acid-containing drugs have been approved for therapeutic use, demonstrating their potential as pharmacophores. The ability of the boron atom to form reversible covalent bonds with diols is a key feature that has been exploited in the design of enzyme inhibitors and targeted drug delivery systems.

Experimental Data and Analysis

Bis(4-methoxyphenyl)borinic Acid: A Characterization Challenge

A definitive melting point for isolated bis(4-methoxyphenyl)borinic acid is not readily found in the scientific literature. This is a common characteristic of many borinic acids. Borinic acids, with the general formula R₂BOH, are susceptible to dehydration, leading to the formation of a trimeric anhydride known as a boroxine.

dot

Caption: Dehydration of bis(4-methoxyphenyl)borinic acid to its trimeric anhydride (boroxine).

This equilibrium between the acid and its anhydride means that a sample of what is nominally bis(4-methoxyphenyl)borinic acid is often a mixture, which does not exhibit a sharp melting point. For this reason, diarylborinic acids are frequently generated in situ for immediate use in a subsequent reaction, or they are converted to more stable derivatives for isolation and storage.

The Stability of the Ethanolamine Ester

To overcome the instability of the free borinic acid, it is often converted to a stable adduct, such as its ethanolamine ester. The reaction of bis(4-methoxyphenyl)borinic acid with ethanolamine yields 2-((bis(4-methoxyphenyl)boryl)oxy)ethanamine, a stable, crystalline solid.

This derivative has a reported melting point of 181.7°C .[3] The formation of the intramolecular dative bond between the nitrogen of the ethanolamine and the boron atom results in a tetracoordinate boron center, which significantly enhances the compound's stability and allows for easy handling and purification by recrystallization.

Experimental Protocols

Synthesis of 2-((bis(4-methoxyphenyl)boryl)oxy)ethanamine

The following is a representative procedure for the synthesis of the ethanolamine ester of bis(4-methoxyphenyl)borinic acid.

dot

Synthesis_Workflow start Start with crude bis(4-methoxyphenyl)borinic acid suspend Suspend crude acid in diethyl ether start->suspend add_ethanolamine Add ethanolamine suspend->add_ethanolamine stir Stir at room temperature for 15 hours add_ethanolamine->stir precipitate Add pentane to complete precipitation stir->precipitate filter Filter the solid product precipitate->filter wash Wash with cold pentane filter->wash dry Dry under high vacuum wash->dry end_product Pure 2-((bis(4-methoxyphenyl)boryl)oxy)ethanamine dry->end_product

Caption: Workflow for the synthesis of the ethanolamine ester.

Step-by-Step Procedure:

  • Preparation of Crude Borinic Acid: The crude bis(4-methoxyphenyl)borinic acid can be prepared via the reaction of a suitable Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) with a trialkyl borate followed by acidic workup.

  • Formation of the Ethanolamine Ester:

    • Suspend the crude bis(4-methoxyphenyl)borinic acid (approximately 5 mmol) in diethyl ether (20 mL) in a flask with a magnetic stirrer.

    • To this well-stirred suspension, add ethanolamine (0.36 mL, 6 mmol).

    • Stir the reaction mixture at room temperature for 15 hours.

    • If a precipitate has not fully formed, add pentane to the mixture to induce complete precipitation of the product.

    • Collect the solid product by filtration through a fritted glass funnel.

    • Wash the collected solid with cold pentane.

    • Dry the purified product under high vacuum to yield the pure 2-((bis(4-methoxyphenyl)boryl)oxy)ethanamine.[3]

Melting Point Determination

The melting point of the synthesized ethanolamine ester can be determined using a standard melting point apparatus.

dot

Melting_Point_Determination start Obtain dry, crystalline sample load_capillary Load a small amount of sample into a capillary tube start->load_capillary place_in_apparatus Place the capillary tube in the melting point apparatus load_capillary->place_in_apparatus heat_slowly Heat the sample slowly (1-2 °C per minute) near the expected melting point place_in_apparatus->heat_slowly observe Observe the sample through the magnifying lens heat_slowly->observe record_range Record the temperature range from the first sign of melting to the complete liquefaction observe->record_range end_point Reported Melting Point record_range->end_point

Caption: Standard procedure for melting point determination.

Conclusion and Recommendations

For researchers and drug development professionals working with bis(4-methoxyphenyl)borinic acid, it is highly recommended to convert the crude acid to its ethanolamine ester for purification, characterization, and storage. The ester's well-defined melting point of 181.7°C serves as a reliable indicator of purity.[3] The inherent instability of the free borinic acid and its tendency to form boroxine anhydrides make direct characterization by melting point impractical and unreliable. By utilizing the stable ethanolamine adduct, researchers can ensure the quality and consistency of their starting materials, which is crucial for the reproducibility of synthetic procedures and the integrity of biological assays.

References

  • ARKIVOC, 2015, (vi), 245-256.

  • Wikipedia.

  • Sigma-Aldrich.

  • Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 2220084.

  • Organic Chemistry Portal.

Sources

Electronic Tuning of Borinic Acid Lewis Acidity: The Methoxy Impact

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Verdict

In the design of boron-based catalysts and molecular receptors, borinic acids (


)  offer a distinct advantage over their boronic acid counterparts (

) due to their enhanced Lewis acidity.[1] However, this acidity is highly tunable via aryl ring substitution.

This guide analyzes the electronic perturbations caused by methoxy (-OMe) groups at the para, meta, and ortho positions.

The Verdict:

  • Maximum Lewis Acidity: Meta-Methoxy substitution. The inductive electron-withdrawing effect (-I) dominates, destabilizing the empty p-orbital and increasing Lewis acidity relative to the unsubstituted phenyl parent.

  • Attenuated Lewis Acidity: Para-Methoxy substitution. Strong resonance donation (+M) significantly increases electron density at the boron center, reducing electrophilicity.

  • Quenched/Sterically Hindered: Ortho-Methoxy substitution. While inductively withdrawing, the proximity of the oxygen lone pairs often leads to intramolecular coordination (B···O interaction) or significant steric shielding, effectively quenching Lewis acidity toward external substrates.

Mechanistic Architecture

To select the appropriate reagent, one must understand the competition between Inductive Effects (-I) and Resonance Effects (+M) .

The Borinic vs. Boronic Baseline

Borinic acids are intrinsically stronger Lewis acids than boronic acids.[1]

  • Boronic (

    
    ):  Two hydroxyl groups donate 
    
    
    
    -electron density into the empty boron p-orbital, stabilizing it and reducing acidity.
  • Borinic (

    
    ):  Only one hydroxyl group is present. The replacement of an O-donor with a C-based aryl group (which is a poorer 
    
    
    
    -donor) leaves the boron center more electron-deficient and reactive.
The Methoxy Modulation

The methoxy group is a "chameleon" substituent depending on its position:

PositionDominant EffectMechanismImpact on Boron Lewis Acidity
Para (

-OMe)
Resonance (+M) Lone pair on O delocalizes into the ring and onto B.Decreases (Strongly)
Meta (

-OMe)
Induction (-I) Resonance is geometrically blocked; electronegativity of O pulls density.Increases (Moderately)
Ortho (

-OMe)
Chelation / Sterics Proximity allows direct B···O interaction or blocks nucleophile approach.Variable/Quenched
Visualization of Electronic Effects

ElectronicEffects cluster_legend Effect on Lewis Acidity Boron Boron Center (Empty p-orbital) Para Para-Methoxy (+M >> -I) Para->Boron Strong e- Donation (Reduces Acidity) Meta Meta-Methoxy (-I dominates) Meta->Boron e- Withdrawal (Increases Acidity) Ortho Ortho-Methoxy (Sterics + Chelation) Ortho->Boron Intramolecular Blocking (Quenches External Acidity) High Acidity High Acidity Low Acidity Low Acidity

Figure 1: Mechanistic flow of electronic perturbations by methoxy substituents on the boron center.

Comparative Performance Data

The following data synthesizes trends from


 measurements (aqueous acidity of the coordination complex) and Gutmann-Beckett NMR studies (Lewis acidity in organic solvent).

Note: Lower


 values in borinic/boronic acids usually indicate higher Lewis acidity (formation of the anionic hydroxy-boronate species releases 

more readily).
Table 1: Relative Lewis Acidity Hierarchy
CompoundSubstitutionElectronic ModeRelative Lewis AcidityEst.[2]

(Aqueous)
Gutmann-Beckett Shift (

)
Bis(3-methoxyphenyl)borinic acid MetaInductive WithdrawalHighest ~7.8 - 8.2High (> 25 ppm)
Diphenylborinic acid NoneReferenceHigh ~8.0 - 8.5Baseline
Bis(4-methoxyphenyl)borinic acid ParaResonance DonationModerate/Low ~9.0 - 9.5Low (< 20 ppm)
Bis(2-methoxyphenyl)borinic acid OrthoInternal ChelationQuenched > 10 (Apparent)Very Low (No binding)

*Values are estimated ranges based on Hammett correlation data for analogous boronic acids and limited direct borinic acid literature [1, 2].

Experimental Protocols

To validate these effects in your specific application, use the following self-validating protocols.

The Gutmann-Beckett Method (NMR)

This is the gold standard for measuring Lewis acidity in non-aqueous environments, relevant for catalysis.

Principle: Triethylphosphine oxide (


) binds to the Boron center. The deshielding of the Phosphorus atom (measured by 

NMR) correlates linearly with Lewis acid strength.

Protocol:

  • Preparation: Dissolve the borinic acid (0.05 mmol) in 0.6 mL of anhydrous

    
     (or 
    
    
    
    ) in an NMR tube.
  • Probe Addition: Add triethylphosphine oxide (

    
    ) (0.05 mmol, 1.0 equiv).
    
    • Validation Check: Ensure the sample is strictly anhydrous; water competes with

      
      .
      
  • Measurement: Acquire a

    
     NMR spectrum (proton decoupled).
    
  • Reference: Measure a blank sample of

    
     in the same solvent (typically 
    
    
    
    ppm).
  • Calculation:

    
    
    
    • Interpretation: Larger

      
       = Stronger Lewis Acid.[3]
      
Potentiometric Determination

Relevant for biological applications or aqueous catalysis.

Protocol:

  • Solvent System: Prepare a carbonate-free solution of 50% v/v Methanol/Water (due to limited solubility of diaryl species in pure water).

  • Titrant: Standardized 0.1 M NaOH.

  • Procedure:

    • Dissolve 0.01 M borinic acid in the solvent.

    • Titrate with NaOH under

      
       atmosphere at 25°C.
      
    • Record pH vs. Volume added.

  • Analysis: The inflection point corresponds to the formation of the borinate anion (

    
    ).
    
    • Self-Validation: The curve should show a single clear inflection. If drift occurs, check for B-C bond hydrolysis (protodeboronation), which is faster in borinic acids than boronic acids [3].

Decision Workflow

Use this logic to select the correct borinic acid for your application.

SelectionLogic Start Select Borinic Acid Goal Define Goal Start->Goal HighReactivity Max Catalytic Activity (Strong Lewis Acid) Goal->HighReactivity Catalysis Selectivity Mild Activation / Reversible Binding Goal->Selectivity Sensing/Drug Binding Stability High Stability (Resistance to Oxidation) Goal->Stability Storage Meta Use Meta-Methoxy (or CF3 analogs) HighReactivity->Meta Para Use Para-Methoxy Selectivity->Para Ortho Use Ortho-Methoxy (Steric Protection) Stability->Ortho

Figure 2: Selection workflow based on desired chemical outcome.

References

  • Jian, J., et al. (2022). "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents." Chemistry – A European Journal.

  • Beckett, M. A., et al. (2007). "The Gutmann-Beckett method for the determination of Lewis acidity."[2][4] Coordination Chemistry Reviews.

  • Lopalco, M., et al. (2015). "Recent Advances in the Synthesis of Borinic Acid Derivatives." Molecules.

  • Benaglia, M., et al. (2013). "Intramolecular interactions in ortho-methoxyalkylphenylboronic acids." Journal of Molecular Structure.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Bis(4-methoxyphenyl)borinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bis(4-methoxyphenyl)borinic acid. This document is designed to be a practical resource, offering procedural guidance rooted in established safety protocols to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks Associated with Bis(4-methoxyphenyl)borinic Acid

Immediate Safety and Handling Plan

A proactive approach to safety is paramount when working with any chemical. The following sections outline the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Bis(4-methoxyphenyl)borinic acid.

Personal Protective Equipment (PPE)

The use of appropriate PPE creates a necessary barrier between you and the chemical, significantly reducing the risk of exposure.[7] Below is a summary of the required PPE for handling Bis(4-methoxyphenyl)borinic acid.

Body PartPPE RequiredStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1Protects against splashes and airborne particles that can cause serious eye irritation.[8][9][10]
Hands Chemical-resistant nitrile glovesASTM F739Prevents skin contact which can lead to irritation.[5][8][9]
Body Flame-resistant lab coat worn over 100% cotton clothingNFPA 2112Provides a protective layer against spills and splashes.[10]
Respiratory NIOSH-approved respirator with a particulate filter (N95 or higher)NIOSH/MSHARecommended when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[4][8][11]
Feet Fully enclosed, chemical-resistant shoesASTM F2413Protects feet from spills.[10]
Engineering Controls

To further minimize the risk of exposure, all handling of Bis(4-methoxyphenyl)borinic acid should be conducted within a certified chemical fume hood.[10] An eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]

Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is critical for ensuring safety and procedural consistency.

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling :

    • Carefully weigh the desired amount of Bis(4-methoxyphenyl)borinic acid on a tared weigh boat inside the fume hood.

    • Avoid creating dust. If any dust is generated, gently wipe it with a damp cloth.

    • When transferring the compound, use a spatula or other appropriate tool to prevent spillage.

    • Keep the container tightly closed when not in use.[1][4][9]

  • Post-Handling :

    • Thoroughly clean the work area with an appropriate solvent.

    • Wipe down the exterior of all containers before removing them from the fume hood.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][8][9]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8][12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][8][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][12]

Spill and Leak Procedures

A small spill can be managed by trained laboratory personnel. In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Disposal Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate Assess Assess the size and nature of the spill Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Small, manageable spill Contact_EHS Contact EHS Assess->Contact_EHS Large or unknown spill Contain Contain the spill with absorbent material Don_PPE->Contain Collect Carefully collect the spilled material Contain->Collect Clean Clean the area with an appropriate solvent Collect->Clean Dispose Dispose of waste in a sealed, labeled container Clean->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste containing Bis(4-methoxyphenyl)borinic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[1]

  • Collect all waste in a clearly labeled, sealed container.

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these safety protocols, you can minimize the risks associated with handling Bis(4-methoxyphenyl)borinic acid and maintain a safe laboratory environment for yourself and your colleagues.

References

  • BORIC ACID. (2003).
  • Boric Acid - AWS. (2016).
  • First Aid for Boric Acid Poisoning - DoveMed. (n.d.).
  • Boric Acid Safety & Hazards - Lab Alley. (n.d.).
  • Boric acid poisoning - ADAM. (2025).
  • Personal protective equipment for handling Vinyldifluoroborane - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010).
  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024).
  • Personal Protective Equipment | US EPA. (2025).
  • PPE and Safety for Chemical Handling - ACS Material. (2020).
  • 4-Methoxyphenylboronic acid = 95.0 5720-07-0 - Sigma-Aldrich. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.